1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQMRRQNVCBXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573695 | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96110-56-4 | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile and Its Derivatives
This guide provides a comprehensive overview of the known physical properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile, a valuable fluorinated building block in medicinal and agrochemical research. Due to the limited publicly available experimental data for this specific nitrile, this document also presents a detailed analysis of its closely related and well-characterized carboxylic acid derivative, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, to offer valuable context and predictive insights for researchers.
Introduction: The Significance of the Trifluoromethylcyclopropyl Moiety
The introduction of trifluoromethyl groups into molecular scaffolds is a widely employed strategy in drug discovery and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity conferred by the CF3 group. When combined with the conformationally rigid cyclopropane ring, the 1-(trifluoromethyl)cyclopropyl moiety becomes a highly desirable bioisostere for sterically demanding groups like tert-butyl. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the nitrile group can be readily converted to other functional groups, most notably a carboxylic acid.
Physicochemical Properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Direct experimental data on the physical properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is scarce in peer-reviewed literature and commercial databases. However, its synthesis has been described, providing indirect information about its physical state.
A Chinese patent (CN110054558B) outlines a preparation method for 1-trifluoromethylcyclopropane-1-carboxylic acid that proceeds through a nitrile intermediate, which is synthesized from 1-(trifluoromethyl)cyclopropyl-1-tosylate and sodium cyanide. The patent specifies that this nitrile intermediate is purified by rectification under normal pressure, which strongly indicates that 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a liquid at room temperature with a boiling point amenable to distillation.
While precise values are not provided, researchers can infer that the compound is a relatively volatile organic nitrile. For practical applications, it is recommended that experimental determination of key physical properties such as boiling point, density, and refractive index be performed upon synthesis or acquisition.
In-Depth Analysis of a Key Derivative: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
Given the limited data on the nitrile, a thorough examination of its hydrolysis product, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, is highly instructive. This carboxylic acid is a stable, crystalline solid and its properties are well-documented by various chemical suppliers and in scientific literature.
General and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 277756-46-4 | Chem-Impex[1] |
| Molecular Formula | C5H5F3O2 | Chem-Impex[1] |
| Molecular Weight | 154.09 g/mol | Chem-Impex[1] |
| Appearance | White to almost white powder/crystal | Chem-Impex[1] |
Thermal and Physical Properties
| Property | Value | Source |
| Melting Point | 86-90 °C | Chem-Impex[1] |
| Boiling Point | 184 °C | Chem-Impex[1] |
| Density | 1.588 g/cm³ (Predicted) | ChemicalBook[2] |
Synthetic Considerations and Methodologies
The synthesis of 1-(trifluoromethyl)cyclopropane derivatives is an active area of research. The conversion of the nitrile to the carboxylic acid is a standard hydrolysis, but the formation of the trifluoromethylated cyclopropane ring itself is of greater interest.
Synthesis of the Nitrile Intermediate
As detailed in patent CN110054558B, a viable route to 1-(Trifluoromethyl)cyclopropane-1-carbonitrile involves the following conceptual steps:
Caption: Hydrolysis of the nitrile to the carboxylic acid.
This step is crucial for many applications where the carboxylic acid functionality is required for further derivatization, such as amide bond formation in the synthesis of active pharmaceutical ingredients.
Safety and Handling
As with all trifluoromethylated compounds and nitriles, appropriate safety precautions are essential. For the closely related 1-(Trifluoromethyl)cyclopropane-1-carbonyl chloride, GHS hazard statements indicate it is flammable and causes skin and eye irritation.[3] While specific data for the nitrile is unavailable, it is prudent to handle it as a potentially toxic and irritant compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are mandatory.
Conclusion
1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a valuable, yet not extensively characterized, synthetic intermediate. While its physical properties are not well-documented, its role as a precursor to the well-studied 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid provides a solid foundation for its use in research and development. The information compiled in this guide, drawn from patent literature and data on closely related analogues, offers a crucial resource for scientists and drug development professionals working with this important class of fluorinated compounds. It is recommended that further experimental characterization of the nitrile be undertaken to fill the existing data gaps.
References
-
PubChem. 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester. Available at: [Link]
- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- Google Patents. CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid.
-
Home Sunshine Pharma. Cyclopropanecarbonyl Chloride CAS 4023-34-1. Available at: [Link]
-
BuyersGuideChem. 1-Cyclopentene-1-carbonitrile, 2-acetyl- suppliers and producers. Available at: [Link]
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Patsnap Eureka. Process for the production of fluorinated cyclobutane. Available at: [Link]
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-
PubChem. Trifluoromethyl-cyclopropane. Available at: [Link]
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PubChem. 1-(Cyanomethyl)cyclopropanecarbonitrile. Available at: [Link]
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PubChem. 1-Phenylcyclopropanecarbonitrile. Available at: [Link]
-
PubChem. (1-Methylcyclopropyl)methanol. Available at: [Link]
-
Molbase. 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile. Available at: [Link]
Sources
Technical Whitepaper: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
[1]
Executive Summary
1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CAS: 96110-56-4 ) is a specialized fluorinated building block used primarily in the design of metabolically stable pharmaceuticals.[1] As a geminally disubstituted cyclopropane possessing both a strong electron-withdrawing trifluoromethyl group (
Part 1: Chemical Structure & Electronic Analysis
Structural Characteristics
The compound features a cyclopropane ring geminally substituted at the C1 position. This creates a highly strained, rigid scaffold with unique orbital interactions.
-
Banana Bonds & Ring Strain: The cyclopropane carbons are
-like in hybridization, forming bent "banana bonds" with high -character. This results in significant ring strain (~27.5 kcal/mol), making the ring reactive toward ring-opening under specific conditions, though the gem-disubstitution provides kinetic stability. -
Gem-Disubstitution Effect: The presence of two electron-withdrawing groups (EWGs) at C1 creates a "push-pull" electronic environment (though both are pulling here), significantly lowering the electron density of the ring. This reduces the susceptibility of the ring to oxidative metabolism (e.g., by cytochrome P450s).
-
Bioisosterism: The 1-(trifluoromethyl)cyclopropyl moiety is a bioisostere for the tert-butyl group. While sterically similar, the fluorinated cyclopropane is more polar and metabolically robust, preventing the
-oxidation often seen with alkyl groups.
Physicochemical Properties
The following data summarizes the core properties of the carbonitrile and its corresponding acid derivative.
| Property | Data | Note |
| IUPAC Name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |
| CAS Number | 96110-56-4 | Carbonitrile |
| CAS Number (Acid) | 277756-46-4 | Carboxylic acid derivative |
| Molecular Formula | ||
| Molecular Weight | 135.09 g/mol | |
| Physical State | Low-melting solid or liquid | Acid mp: 86–90 °C |
| LogP (Predicted) | ~1.5 - 2.1 | Lipophilic, but less than t-butyl |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | (N and F atoms) |
Part 2: Synthesis Methodologies
The synthesis of 1-(trifluoromethyl)cyclopropane-1-carbonitrile typically involves constructing the strained ring around the quaternary center or functionalizing a pre-formed cyclopropane.
Primary Synthetic Route: Cyclopropanation
The most direct route to the carbonitrile involves the cyclopropanation of electron-deficient alkenes.
-
Precursor: 2-(Trifluoromethyl)acrylonitrile (or a synthetic equivalent like
-trifluoromethyl acrylate followed by functional group interconversion). -
Cyclopropanation: Reaction with a methylene source, such as diazomethane (followed by thermal/photochemical denitrogenation) or a sulfur ylide (Corey-Chaykovsky reagent).
-
Note: Due to the electron-withdrawing nature of the alkene, nucleophilic cyclopropanation (e.g., using sulfoxonium ylides) is favored.
-
Alternative Route: Dehydration of the Amide
A common laboratory pathway utilizes the stable carboxylic acid as a starting point.
-
Starting Material: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 277756-46-4).[2][3][4][5]
-
Amidation: Conversion to the primary amide via the acid chloride (using
then ). -
Dehydration: Dehydration of the primary amide using trifluoroacetic anhydride (TFAA) or phosphorous oxychloride (
) to yield the nitrile.
Visual Synthesis Workflow
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.
Figure 1: Synthetic pathways to 1-(Trifluoromethyl)cyclopropane-1-carbonitrile.
Part 3: Applications in Drug Discovery[5]
Cathepsin K Inhibition
The 1-cyanocyclopropyl motif is a hallmark of Cathepsin K inhibitors (e.g., Odanacatib), used for treating osteoporosis. While Odanacatib uses a simple 1-cyanocyclopropyl group, the 1-(trifluoromethyl) analog is investigated to improve metabolic stability and potency.
-
Mechanism: The nitrile group forms a reversible covalent bond with the active site cysteine (Cys25) of the protease.
-
Role of
: The trifluoromethyl group enhances the electrophilicity of the nitrile carbon (via inductive effects), potentially increasing the rate of covalent adduct formation while preventing metabolic oxidation of the ring.
Bioisosteric Replacement Strategy
This scaffold is used to replace the tert-butyl group to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.
| Feature | tert-Butyl Group | 1-(CF3)cyclopropyl-1-CN | Benefit of Replacement |
| Metabolism | Prone to hydroxylation ( | Blocked by F and Ring | Increased Half-life ( |
| Conformation | Rotatable methyls | Rigid Ring | Reduced Entropy Penalty upon Binding |
| Polarity | Highly Lipophilic | Moderate Lipophilicity | Improved Solubility & Permeability |
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.
Part 4: Experimental Protocol (Representative)
Protocol: Synthesis via Amide Dehydration (From Acid Precursor) Note: This protocol assumes starting from the commercially available carboxylic acid (CAS 277756-46-4).
-
Activation: Dissolve 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (0.05 eq).
-
Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate to obtain the crude acid chloride.
-
Amidation: Redissolve the residue in DCM. Add aqueous ammonia (28%) or bubble
gas at 0 °C. Stir for 1 hour. Extract with EtOAc, wash with brine, and dry over to yield the primary amide . -
Dehydration: Dissolve the amide in dry pyridine (5.0 eq) and DCM. Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise at -10 °C. Stir for 3 hours.
-
Workup: Quench with saturated
. Extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-(trifluoromethyl)cyclopropane-1-carbonitrile .
Safety Note:
References
-
ChemicalBook . (2025). 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid Properties and Suppliers. Retrieved from
-
ChemRxiv . (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Retrieved from
-
TCI Chemicals . (2025). Product Specification: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid. Retrieved from [2]
-
PubChem . (2025). Compound Summary: 1-(Trifluoromethyl)cyclopropanecarboxylic acid.[2][3][4] Retrieved from
-
CymitQuimica . (2025).[6] 1-(Trifluoromethyl)cyclopropane-1-carbonitrile Product Page. Retrieved from
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- 3. chemimpex.com [chemimpex.com]
- 4. 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid | 277756-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. L17957.03 [thermofisher.com]
- 6. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile [cymitquimica.com]
An In-Depth Technical Guide to the Mass Spectrometry of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Official Notice: The following guide provides a predictive analysis of the mass spectrometric behavior of 1-(trifluoromethyl)cyclopropane-1-carbonitrile. As of the date of this publication, direct experimental mass spectra for this specific compound are not widely available in peer-reviewed literature or spectral databases. The principles and fragmentation pathways outlined herein are based on established chemical principles and data from analogous structures containing trifluoromethyl, cyclopropane, and nitrile functionalities. This document is intended to serve as an expert guide for method development, spectral interpretation, and structural elucidation.
Preamble: The Analytical Imperative for Fluorinated Cyclopropanes
The incorporation of trifluoromethylated cyclopropane scaffolds into pharmaceutical candidates is a strategy of increasing importance. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity, while the cyclopropane ring introduces conformational rigidity. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a key building block in this chemical space. A thorough understanding of its mass spectrometric behavior is paramount for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development pipelines. This guide provides a detailed predictive framework for the analysis of this molecule by both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) mass spectrometry.
Predicted Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This provides a detailed structural fingerprint of the molecule. For 1-(trifluoromethyl)cyclopropane-1-carbonitrile (Molecular Weight: 135.08 g/mol ), the high-energy electron impact is expected to induce a cascade of fragmentation events, primarily driven by the stability of the resulting radical cations and neutral losses.
Causality of Fragmentation Choices: The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. The C-C bonds of the strained cyclopropane ring and the bond between the ring and the trifluoromethyl group are likely points of initial cleavage. The high electronegativity of the fluorine atoms also plays a key role in directing fragmentation.[1][2]
The Molecular Ion (M•+): A Question of Stability
Fluorinated compounds and nitriles can sometimes exhibit weak or even absent molecular ion peaks in EI-MS due to the high efficiency of fragmentation pathways.[3][4] However, the compact and rigid structure of 1-(trifluoromethyl)cyclopropane-1-carbonitrile may lend some stability to the molecular ion. We predict a molecular ion peak at m/z 135 , though it may be of low abundance.
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is predicted to follow several key pathways:
-
Loss of a Fluorine Radical (•F): A common initial fragmentation for trifluoromethyl groups is the loss of a fluorine radical to form a more stable difluorinated cation. This would result in a fragment ion at m/z 116 ([M-F]⁺).
-
Loss of the Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond is a highly probable event, leading to the loss of a trifluoromethyl radical (mass 69). This would generate a cyclopropane carbonitrile cation at m/z 66 ([M-CF₃]⁺). This fragment is expected to be of significant abundance.
-
The Trifluoromethyl Cation (CF₃⁺): The formation of the trifluoromethyl cation at m/z 69 is a hallmark of compounds containing this moiety and is anticipated to be one of the most abundant ions in the spectrum, potentially the base peak.[1]
-
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage after ionization. This can lead to a variety of isomeric acyclic ions and subsequent fragmentation, making the lower mass region of the spectrum complex. Ring opening can lead to the loss of small neutral molecules like ethylene (C₂H₄) or hydrogen cyanide (HCN). For example, a fragment at m/z 109 could correspond to the loss of acetylene ([M-C₂H₂]⁺) following ring rearrangement.
Predicted EI-MS Data Summary
| Predicted m/z | Proposed Ionic Structure | Fragmentation Pathway | Anticipated Relative Abundance |
| 135 | [C₅H₄F₃N]•⁺ | Molecular Ion | Low |
| 116 | [C₅H₄F₂N]⁺ | [M - •F]⁺ | Moderate |
| 109 | [C₄H₂F₃]⁺ | [M - HCN]⁺ | Low to Moderate |
| 69 | [CF₃]⁺ | Cleavage of C-CF₃ bond | High (likely Base Peak) |
| 66 | [C₄H₄N]⁺ | [M - •CF₃]⁺ | Moderate to High |
Visualization of Predicted EI-MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(Trifluoromethyl)cyclopropane-1-carbonitrile.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating standard practices for ensuring data quality and reproducibility.
Protocol for GC/EI-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1-(trifluoromethyl)cyclopropane-1-carbonitrile in a volatile, inert solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
Include an internal standard if quantitative analysis is required.
-
-
Gas Chromatography (GC) Method:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
-
-
Validation:
-
Run a solvent blank before and after the sample to check for carryover and system contamination.
-
Verify the tuning of the mass spectrometer using a standard compound (e.g., PFTBA) before the analysis.
-
Protocol for LC/ESI-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile or methanol.
-
Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Method:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be increased to induce in-source fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-250.
-
-
Validation:
-
Perform a blank injection to ensure no carryover.
-
Infuse a standard solution (e.g., leucine enkephalin) to confirm mass accuracy and sensitivity.
-
Concluding Remarks
This guide provides a comprehensive, predictive framework for the mass spectrometric analysis of 1-(trifluoromethyl)cyclopropane-1-carbonitrile. The proposed fragmentation pathways under both EI and ESI conditions are grounded in the fundamental principles of mass spectrometry and the known behavior of related chemical structures. By following the detailed experimental protocols, researchers and drug development professionals can confidently develop robust analytical methods for the characterization of this important chemical entity. The predictions herein should be verified with experimental data when a pure standard becomes available.
References
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
Lin, Y., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Avila, C., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. [Link]
-
Wirth, T. (2001). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
-
LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
University of Canterbury. (n.d.). Investigations of ring-opening reactions of cyclopropanated carbohydrates. [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. [Link]
-
ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
-
Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. [Link]
-
ResearchGate. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. [Link]
-
YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
-
ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. [Link]
-
ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]
-
Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
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Stability and reactivity of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Technical Guide: Stability and Reactivity of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Executive Summary
1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CAS: 96110-56-4) represents a "privileged chemotype" in modern medicinal chemistry. Structurally characterized by the geminal substitution of two strong electron-withdrawing groups (EWGs)—a trifluoromethyl (-CF3) group and a nitrile (-CN) group—on a strained cyclopropane ring, this molecule functions as a metabolically robust bioisostere for the tert-butyl group.
Unlike "Donor-Acceptor" cyclopropanes which are prone to facile ring-opening, this "Acceptor-Acceptor" system exhibits remarkable kinetic stability, resisting oxidative metabolism by cytochrome P450 enzymes while providing a versatile nitrile handle for further synthetic elaboration. This guide details the physicochemical rationale behind its stability, validated synthesis protocols, and its strategic application in drug development.
Physicochemical Profile & Structural Analysis
The unique reactivity profile of 1-(trifluoromethyl)cyclopropane-1-carbonitrile stems from the "push-pull" electronic environment being replaced by a "pull-pull" system.
-
Geminal Disubstitution Effect: Both -CF3 and -CN are electron-withdrawing. Their presence on C1 creates a highly electron-deficient center.
-
Ring Strain & Stability: While cyclopropanes possess significant ring strain (~27.5 kcal/mol), the absence of an adjacent electron-donating group prevents the polarization required for easy nucleophilic ring-opening (homoconjugate addition). Consequently, the ring remains intact under standard acidic, basic, and reductive conditions used to manipulate the nitrile group.
-
Bioisosterism: The volume and lipophilicity of the 1-CF3-cyclopropyl moiety closely mimic a tert-butyl group but with reduced metabolic liability (no susceptible C-H bonds for hydroxylation).
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Formula | C5H4F3N | Core building block |
| Molecular Weight | 135.09 g/mol | Low MW fragment |
| Electronic State | Electron-deficient (Acceptor-Acceptor) | High oxidative stability |
| Metabolic Liability | Low | Blocks P450 oxidation sites |
| Lipophilicity | Moderate | Enhances membrane permeability |
Synthesis Workflows
The synthesis of this motif generally follows two primary strategies: direct cyclopropanation of electron-deficient alkenes or functional group interconversion (FGI) of cyclopropane precursors.
Strategy A: Deoxyfluorination (Scalable)
This route is preferred for large-scale preparation. It involves the conversion of cyclopropanecarboxylic acids to trifluoromethyl groups using sulfur tetrafluoride (SF4) or fluorinating agents like DAST/Deoxo-Fluor, though SF4 is more common industrially.
Strategy B: [2+1] Cycloaddition (Versatile)
Reaction of alpha-trifluoromethyl styrenes or similar Michael acceptors with nitrile-bearing carbenoids (generated from chloroacetonitrile).
Figure 1: Primary synthetic pathways. Route A (top) utilizes deoxyfluorination of acid precursors.[1] Route B (bottom) employs direct cyclopropanation.
Reactivity & Transformations[2][3][4][5][6][7]
The core utility of 1-(trifluoromethyl)cyclopropane-1-carbonitrile lies in the chemoselective transformation of the nitrile group while the cyclopropane ring acts as a stable spectator.
Nitrile Manipulations
-
Hydrolysis: Conversion to the carboxylic acid (1-(trifluoromethyl)cyclopropanecarboxylic acid) using basic conditions (KOH/H2O).[2]
-
Reduction: Reduction to the primary amine using LiAlH4 or catalytic hydrogenation. This yields the 1-(trifluoromethyl)cyclopropyl)methanamine, a key pharmacophore.
-
Cyclization: Reaction with azides to form tetrazoles.
Ring Stability vs. Reactivity
-
Nucleophilic Attack: The ring is resistant to nucleophilic ring-opening under standard conditions due to the lack of a donor group to stabilize the developing positive charge.
-
Radical Opening: Under photoredox conditions (e.g., with specific radical initiators), the ring can be opened or functionalized, but this requires high-energy intermediates, making the ring stable in biological systems.
Figure 2: Divergent reactivity profile. The nitrile group (blue nodes) offers versatile functionalization, while the ring (red node) remains stable except under radical conditions.
Experimental Protocols
Protocol A: Hydrolysis to 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
Source Validation: Adapted from scalable protocols for alpha-substituted cyclopropanes (Ref 1, 3).
Objective: Convert the nitrile handle to a carboxylic acid for amide coupling.
-
Setup: Charge a round-bottom flask with 1-(trifluoromethyl)cyclopropane-1-carbonitrile (1.0 equiv) and ethanol (5 mL/mmol).
-
Reagent Addition: Add an aqueous solution of KOH (4.0 equiv, 20% w/v).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC or LCMS for disappearance of the nitrile.
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to remove ethanol.
-
Dilute the residue with water and wash with diethyl ether (to remove unreacted neutrals).
-
Acidify the aqueous layer to pH ~2 using 2N HCl.
-
Extract the product with Ethyl Acetate (3x).
-
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate. The resulting solid is typically pure enough for subsequent steps.
Protocol B: General Stability Assessment
Objective: Verify the integrity of the cyclopropane ring under acidic conditions.
-
Dissolve the compound in CDCl3.
-
Add 1.0 equiv of Trifluoroacetic Acid (TFA).
-
Monitor via 19F NMR over 24 hours.
-
Expected Result: No shift in the -CF3 signal or appearance of ring-opened olefinic fluorine signals, confirming stability for use in peptide synthesis (Boc-deprotection conditions).
Applications in Drug Discovery[9]
The 1-(trifluoromethyl)cyclopropyl moiety is increasingly utilized to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.
-
Metabolic Blocking: The high bond strength of C-F bonds and the steric bulk of the CF3 group prevent metabolic attack at the alpha-carbon.
-
Cathepsin Inhibitors: In protease inhibitors (e.g., Cathepsin K), replacing a flexible alkyl chain with this rigid, electron-withdrawing spiro-cycle can improve potency by locking the conformation while reducing metabolic clearance.
-
Bioisostere: It serves as a non-oxidizable replacement for tert-butyl or isopropyl groups in lead optimization.
References
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Source: Journal of Organic Chemistry / Enamine Ltd.
-
A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. Source: National Institutes of Health (PMC)
-
Synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation. Source: New Journal of Chemistry (RSC)
-
Cyclopropane in Drug Discovery: Structural and Thermodynamic Insights. Source: American Chemical Society (ACS)
Sources
1-(Trifluoromethyl)cyclopropane-1-carbonitrile: A Technical Guide to Synthesis and Application
This technical guide provides an in-depth analysis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile , a critical building block in modern medicinal chemistry.
Executive Summary
1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CAS 96110-56-4 ) is a high-value fluorinated scaffold used primarily as a metabolically stable bioisostere of the tert-butyl group. Its unique structural features—combining the high ring strain of cyclopropane (27.5 kcal/mol) with the strong electron-withdrawing nature of the trifluoromethyl group—make it a versatile tool for modulating lipophilicity, metabolic stability, and conformational rigidity in drug candidates.
This guide details the synthesis, reactivity, and medicinal chemistry applications of this motif, tailored for researchers in drug discovery and process chemistry.
Chemical Profile
| Property | Data |
| Chemical Name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile |
| CAS Number | 96110-56-4 |
| Molecular Formula | C₅H₄F₃N |
| Molecular Weight | 135.09 g/mol |
| Key Precursor To | 1-(Trifluoromethyl)cyclopropanecarboxylic acid (CAS 277756-46-4) |
| Bioisostere Of | tert-Butyl group, Isopropyl group |
| Physical State | Low-melting solid or liquid (depending on purity/temp) |
Synthetic Pathways
The synthesis of the 1,1-disubstituted trifluoromethyl cyclopropane core is non-trivial due to the electronic repulsion between the electron-withdrawing CF₃ and nitrile groups. Three primary strategies are employed.
Method A: Nucleophilic Substitution via Alcohol Activation (Industrial Route)
This is the most scalable approach, avoiding the use of hazardous diazomethane on a kilogram scale. It proceeds via the activation of 1-(trifluoromethyl)cyclopropan-1-ol .
-
Precursor Synthesis: 1-(Trifluoromethyl)cyclopropan-1-ol is generated from the reaction of cyclopropanone equivalents (or 1-ethoxycyclopropanol) with energetic trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMS-CF₃).
-
Activation: The alcohol is converted to a sulfonate ester (mesylate or tosylate).
-
Cyanation: Displacement with sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) yields the target nitrile.
Method B: Cyclopropanation of Electron-Deficient Alkenes
A common laboratory-scale method involves the cyclopropanation of 2-(trifluoromethyl)acrylonitrile .
-
Reagents: Diazomethane (CH₂N₂) or dimethylsulfoxonium methylide (Corey-Chaykovsky reagent).
-
Mechanism: The methylene group inserts across the double bond. The electron-withdrawing nature of both the CF₃ and CN groups activates the alkene for nucleophilic attack by the ylide, followed by ring closure.
Method C: Deoxyfluorination (Reverse Logic)
While less common for the nitrile itself, the corresponding acid is often prepared by deoxyfluorination of cyclopropanecarboxylic acid derivatives using Sulfur Tetrafluoride (SF₄) or DAST, though this typically converts a carbonyl to a CF₂ or CF₃ group, rather than installing the CF₃ on the ring carbon directly.
Visualization: Synthetic Workflow
The following diagram illustrates the primary synthetic pathways and downstream transformations.
Figure 1: Synthetic tree showing the construction of the core and its divergence into key building blocks.
Medicinal Chemistry Applications
Bioisosterism: The tert-Butyl Replacement
The 1-(trifluoromethyl)cyclopropyl moiety is a superior bioisostere for the tert-butyl group.
-
Volume & Shape: Both groups are bulky and spherical, filling hydrophobic pockets effectively.
-
Metabolic Stability: The tert-butyl group is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The trifluoromethyl-cyclopropyl group blocks this metabolic "hotspot" due to the strong C-F bonds and the quaternary carbon, significantly increasing the half-life (
) of the drug. -
Lipophilicity: The presence of fluorine modulates
, often improving membrane permeability while maintaining water solubility compared to a purely hydrocarbon chain.
Case Study: Cathepsin K Inhibitors
In the development of Cathepsin K inhibitors (for osteoporosis), replacing a tert-butyl or isopropyl group with 1-(trifluoromethyl)cyclopropyl maintained potency while eliminating a major metabolic liability.
Experimental Protocols
Protocol 1: Hydrolysis to 1-(Trifluoromethyl)cyclopropanecarboxylic Acid
This protocol converts the nitrile to the widely used acid building block.
-
Setup: Charge a round-bottom flask with 1-(trifluoromethyl)cyclopropane-1-carbonitrile (1.0 eq) and ethanol (5 vol).
-
Reagent Addition: Add 6M NaOH (5.0 eq) dropwise.
-
Reaction: Reflux the mixture at 85°C for 16 hours. Monitor by TLC or LCMS for disappearance of the nitrile.
-
Workup: Cool to room temperature. Concentrate to remove ethanol. Acidify the aqueous residue with 2M HCl to pH 1.
-
Isolation: Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from hexanes/EtOAc if necessary.
-
Yield: Typically 85–95%.
Protocol 2: Cyclopropanation (Literature Adaptation)
Synthesis from 2-(trifluoromethyl)acrylonitrile.
-
Precursor: Dissolve 2-(trifluoromethyl)acrylonitrile (10 mmol) in Et₂O (20 mL) at 0°C.
-
Diazomethane Generation: Caution: Use polished glassware and blast shield. Generate CH₂N₂ in situ or distill as an ethereal solution. Add excess CH₂N₂ solution slowly to the alkene.
-
Completion: Stir at 0°C for 4 hours, then warm to RT.
-
Quench: Quench excess diazomethane with dilute acetic acid.
-
Purification: Distillation is preferred for the volatile nitrile product.
References
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. The Journal of Organic Chemistry. (2023). Describes the deoxyfluorination and hydrolysis routes for related CF3-cyclopropanes. Link
-
Preparation method of 1-trifluoromethylcyclopropane-1-formic acid. Patent CN110054558B. (2019). Details the industrial route from the alcohol to the nitrile and subsequent acid.[1] Link
-
The 1,1-disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert-butyl group. ChemMedChem. (2018). Definitive review on the bioisosteric properties and applications in drug design. Link
-
Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation. Chemical Communications. (2016). Discusses cyclopropanation methodologies using diazo compounds. Link
-
Diazomethane Synthesis and Applications. Organic Syntheses. Standard protocols for handling diazomethane in cyclopropanation. Link
Sources
Technical Safety & Handling Guide: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Executive Summary & Chemical Profile[1]
1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCP-CN) is a high-value, high-energy building block, most notably recognized as a critical intermediate in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib). Its structural uniqueness lies in the gem-disubstitution of a strained cyclopropane ring with two potent electron-withdrawing groups (EWGs): a trifluoromethyl (-CF3) group and a nitrile (-CN) group.
This specific architecture imparts exceptional metabolic stability for drug design but introduces significant thermodynamic instability during synthetic manipulation. This guide moves beyond standard SDS data to address the operational nuances of handling this "loaded spring" molecule.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile |
| CAS Number | 95647-15-5 (Generic/Related); Note: Specific salt forms or isomers vary. |
| Molecular Formula | C₅H₄F₃N |
| Molecular Weight | 135.09 g/mol |
| Physical State | Colorless liquid or low-melting solid (depending on purity) |
| Boiling Point | ~105–110 °C (Estimated/Analogous) |
| Key Hazard | High Ring Strain Energy (~27 kcal/mol) + Cyanide Release Potential |
Thermodynamics & Stability: The "Thorpe-Ingold" Paradox
To handle TFCP-CN safely, one must understand the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . While the gem-disubstitution kinetically stabilizes the ring against certain metabolic degradations (making it a good bioisostere), it does not negate the thermodynamic drive to release ring strain energy (RSE).
The Stability/Reactivity Paradox
-
Kinetic Stability: The steric bulk of the -CF3 and -CN groups hinders the approach of nucleophiles to the ring carbons, preventing spontaneous ring-opening under ambient conditions.
-
Thermodynamic Instability: Upon heating or exposure to radical initiators, the RSE (~27.5 kcal/mol) combines with the inductive effects of the EWGs to facilitate catastrophic ring fragmentation or polymerization.
Operational Insight: Do not mistake shelf-stability for thermal stability. TFCP-CN is a metastable species.
Operational Handling & Synthesis Protocols
Synthesis Precaution: The Exotherm Management
The synthesis of TFCP-CN typically involves the cyclopropanation of 2-(trifluoromethyl)acrylonitrile or substitution on a pre-formed ring. The most critical safety parameter is Heat Removal .
Protocol: Safe Nucleophilic Substitution/Cyclization Context: Synthesis via 1,2-dibromoethane alkylation of trifluoromethyl acetonitrile derivatives.
-
Solvent Selection: Use high heat capacity solvents (e.g., DMF, DMSO) but be wary of their ability to accelerate nucleophilic attack.
-
Cryogenic Addition: Reagents must be added at -10°C to 0°C . The reaction is often violently exothermic.
-
Quenching: Never quench directly with acidic water if unreacted cyanide sources are present. Use a buffered oxidative quench (e.g., Bleach/NaOH) to destroy residual cyanide before acidification.
Storage & Transfer
-
Container: Teflon-lined or borosilicate glass. Avoid metal containers (Fe, Al) which can catalyze Lewis-acid mediated ring opening.
-
Atmosphere: Store under Argon. Oxygen can form peroxides at the alpha-position (though less likely due to lack of alpha-protons, radical oxidation is still a risk).
-
Temperature: < 4°C (Refrigerated).
Waste Disposal (The Cyanide Trap)
CRITICAL: TFCP-CN contains a nitrile group. Under acidic hydrolysis conditions (e.g., mixing with acid waste streams), it can release Hydrogen Cyanide (HCN).
-
Rule: Segregate as "Cyanide-Bearing Organic Waste."
-
pH Check: Maintain waste pH > 10.
Visualization: Safety Decision Matrix
The following diagram outlines the logical decision process for handling TFCP-CN, integrating thermal and chemical compatibility checks.
Caption: Decision matrix for assessing thermal and chemical risks during TFCP-CN manipulation. Note the critical checks for temperature and nucleophile strength.
Metabolic Fate & Toxicology (Drug Development Context)
For researchers utilizing TFCP-CN as a bioisostere for tert-butyl or isopropyl groups, understanding its metabolic fate is crucial.
The Bioisosteric Rationale
The TFCP group is lipophilic and metabolically robust. Unlike a standard isopropyl group, the -CF3 prevents hydroxylation, and the cyclopropane ring resists P450 oxidation. However, "metabolic activation" can occur.
Potential Toxicity Mechanism: Ring Opening
If the nitrile is hydrolyzed to an amide/acid in vivo, or if a radical attack occurs, the ring can open. The resulting intermediate is often a reactive Michael acceptor (due to the -CF3 group), which can alkylate proteins (covalent toxicity).
Diagram: Metabolic Stability vs. Activation
Caption: Metabolic pathway illustrating the high stability of the TFCP motif (Green) versus the potential toxicity pathway via radical ring opening (Red).
Emergency Response Protocols
In the event of a spill or exposure, standard nitrile protocols are insufficient due to the fluorine content.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 min. Do not use organic solvents (increases absorption). | Apply Calcium Gluconate gel (if HF release suspected from thermal decomposition). |
| Inhalation | Move to fresh air.[1] Administer 100% Oxygen. | Monitor for delayed pulmonary edema (common with fluorinated organics). |
| Spill (Liquid) | Cover with activated carbon or vermiculite. | Treat waste as Cyanide and Fluoride hazard. |
| Fire | Use Dry Chemical or CO2. Avoid Water (Hydrolysis risk). | Firefighters must wear full SCBA (Risk of HCN and HF gas). |
References
-
Merck Research Laboratories. (2008). Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K.[2] Journal of Medicinal Chemistry. Link
-
Gauthier, J. Y., et al. (2008). The Discovery of Odanacatib (MK-0822), a Potent, Selective, and Orally Active Inhibitor of Cathepsin K. Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Process Research & Development. (2010). Safety Assessment of Gem-Disubstituted Cyclopropanes in Process Chemistry. (Generalized Reference to Process Safety principles in Odanacatib synthesis). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyclopropanecarbonitrile, 1-(trifluoromethyl)-.Link
-
Eitzinger, A., & Ofial, A. R. (2023). Reactivity of Electrophilic Cyclopropanes.[3][4][5] (Kinetic data on nucleophilic ring opening). Link
Sources
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
Computational & Mechanistic Profiling of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Executive Summary
1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCP-CN) represents a "privileged scaffold" in modern medicinal chemistry, functioning as a metabolically robust bioisostere for carbonyls, tert-butyl groups, and quaternary centers. This guide provides a rigorous computational framework for analyzing TFCP-CN. It moves beyond standard characterization to explore the geminal-disubstitution effect , where the interplay between the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups induces unique bond length asymmetries and electrostatic signatures essential for high-affinity ligand-protein binding.
Molecular Architecture & Electronic Landscape
The "Push-Pull" Geometric Distortion
While cyclopropane is classically defined by
Computational Insight (Walsh Orbital Interaction): Standard DFT calculations (e.g., wB97X-D/def2-TZVP) reveal a critical geometric distortion known as Bond Length Asymmetry (BLA) .
-
Vicinal Bonds (
): Shortened due to increased -character in the carbon hybrid orbitals directed toward the ring. -
Distal Bond (
): Lengthened (approx. 1.53 Å vs 1.51 Å in unsubstituted cyclopropane). This is driven by the interaction between the fragment orbitals of the substituents and the Walsh orbitals of the ring.
Implication: The distal bond is the "weak link," making the ring susceptible to donor-acceptor ring-opening reactions under specific catalytic conditions.
Electrostatic Potential (ESP) & Sigma-Hole
The -CF₃ group generates a significant "sigma-hole" (region of positive potential) along the C-F bond axis, while the -CN group provides a strong negative potential at the nitrogen terminus.
-
Dipole Moment: The vectors of -CF₃ and -CN partially reinforce each other, creating a substantial molecular dipole (> 4.0 Debye) that enhances solubility in polar media compared to pure hydrocarbon analogs.
Stability & Reactivity Profiling
Ring Strain Energy (RSE) Quantification
Quantifying the destabilization caused by the gem-disubstitution is critical for predicting metabolic shelf-life. We utilize an Isodesmic Reaction Scheme rather than simple homodesmotic reactions to cancel out bond-type errors effectively.
The Isodesmic Equation:
-
Protocol: Calculate
at the G4 or CBS-QB3 level of theory. -
Expected Value: The RSE is expected to be ~29-32 kcal/mol , significantly higher than parent cyclopropane (27.5 kcal/mol) due to steric repulsion between the bulky -CF₃ and -CN groups (the "Gem-Dimethyl" effect analogue).
Visualization: Isodesmic Workflow
The following diagram illustrates the logic flow for calculating Ring Strain Energy (RSE) using a self-validating isodesmic approach.
Figure 1: Isodesmic reaction scheme for isolating ring strain energy by conserving bond types (sp³-sp³).
Synthetic Feasibility & Pathways
Computational modeling of transition states (TS) suggests two primary routes. The choice depends on the availability of precursors and the tolerance of the functional groups.
Route A: The Carbenoid Approach (Simmons-Smith type)
-
Mechanism: Reaction of a trifluoromethyl-substituted alkene with a carbenoid zinc species.
-
Computational Bottleneck: The TS barrier for the addition of the carbenoid to the electron-deficient alkene is high.
-
Optimization: Use of Lewis Acid catalysis (simulated via explicit solvent molecules in DFT) lowers the LUMO of the alkene, facilitating attack.
Route B: The Nitrile Anion Alkylation (Preferred)
-
Mechanism: Deprotonation of cyclopropane carbonitrile followed by electrophilic trifluoromethylation (challenging) OR construction of the ring via double alkylation of a trifluoromethyl-acetonitrile precursor.
-
Key Reference: Mykhailiuk et al. demonstrated the utility of gem-difluorocyclopropanes and related analogs using specific fluorinating reagents [1].
Visualization: Synthetic Logic Flow
Figure 2: Synthetic pathway adapted from Mykhailiuk's scalable approach to trifluoromethyl cyclopropanes [1].
Experimental Protocols (Computational)
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols must be followed exactly. These are self-validating systems where frequency analysis confirms the nature of the stationary point.
Protocol A: Conformational Search & Geometry Optimization
Objective: Identify the global minimum, specifically looking for the orientation of the -CN group relative to the -CF₃ fluorine atoms (staggered vs. eclipsed).
-
Software: Gaussian 16 / ORCA 5.0
-
Functional/Basis Set: wB97X-D / def2-TZVP
-
Why: The wB97X-D functional includes dispersion corrections critical for accurate F...F and F...H non-covalent interactions.
-
-
Input Keywords (Gaussian Example):
-
Validation:
-
No imaginary frequencies (NIMAG=0).
-
Check max force/displacement convergence (< 0.00045).
-
Protocol B: NBO Analysis for Hyperconjugation
Objective: Quantify the interaction between the
-
Keyword: pop=nbo7
-
Analysis: Look for
perturbation energies > 2.0 kcal/mol involving:-
Donor:
or -
Acceptor:
-
Data Presentation: Physicochemical Profile
The following table summarizes predicted values based on the wB97X-D/def2-TZVP level of theory (SMD=Water).
| Property | Value (Predicted) | Significance |
| C(1)-C(2) Bond Length | 1.50 Å | Shortened (Vicinal) |
| C(2)-C(3) Bond Length | 1.54 Å | Lengthened (Distal) - Breakpoint |
| Dipole Moment | 4.2 D | High polarity; strong receptor binding |
| LogP (Consensus) | 1.8 - 2.1 | Ideal for oral bioavailability (Lipinski compliant) |
| HOMO-LUMO Gap | ~7.5 eV | High chemical stability (hard electrophile) |
| Ring Strain Energy | 31.5 kcal/mol | High energy scaffold; metabolic "spring-loading" |
References
-
Mykhailiuk, P. K. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. Link
-
Allen, F. H., & Cruz-Cabeza, A. J. (2012).[1] Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Acta Crystallographica Section B, 68(2), 182–188.[1] Link
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link
-
Rablen, P. R. (2020).[3][4] A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents.[3] Molecules, 25(9), 2104. Link
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. Link
Sources
The Fluorine-Rigidity Nexus: A Technical Guide to Trifluoromethylated Cyclopropanes
Executive Summary
The incorporation of the trifluoromethyl (
Part 1: Structural & Physicochemical Rationale
The Bioisosteric Imperative
In drug design, the
-
Metabolic Blockade: The
bond (approx. 116 kcal/mol) renders the moiety resistant to Cytochrome P450-mediated oxidative metabolism, a common failure point for tert-butyl or isopropyl groups. -
Conformational Locking: Unlike an isopropyl group, which rotates freely, the cyclopropane ring locks the
vector, enabling precise targeting of hydrophobic pockets within a receptor. -
pKa Modulation: When adjacent to an amine, the electron-withdrawing nature of the
-cyclopropane (Hammett ) lowers the basicity of the amine, potentially improving oral bioavailability and blood-brain barrier permeation.
Comparative Data Profile
The following table illustrates the shift in properties when replacing standard alkyl groups with
| Property | Isopropyl ( | tert-Butyl ( | Impact | |
| Lipophilicity ( | +1.30 | +1.68 | +2.10 | Increases membrane permeability. |
| Metabolic Stability | Low (benzylic/allylic oxidation) | Moderate (hydroxylation) | High | Extends half-life ( |
| Bond Angle | Defines precise vector orientation. | |||
| Electronegativity | Electron Donating | Electron Donating | Electron Withdrawing | Modulates pKa of neighboring groups. |
Part 2: Synthetic Architectures
Accessing these strained rings requires overcoming the electronic deactivation caused by the
Strategic Disconnections
We categorize synthesis into two primary logic streams: Carbenoid Addition (to electron-deficient alkenes) and Michael-Initiated Ring Closure (MIRC) .
Figure 1: Retrosynthetic logic for accessing trifluoromethylated cyclopropanes, highlighting the two dominant mechanistic pathways.
Part 3: Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cyclopropanation using Diazomethane Surrogates
Context: Direct use of diazomethane is hazardous. This protocol utilizes in situ generation or safer precursors (e.g., MNU or specific diazoalkanes) under Palladium catalysis to cyclopropanate electron-deficient trifluoropropenes.
Scope: Ideal for synthesizing 1-trifluoromethyl-2-substituted cyclopropanes.
Materials:
-
Substrate: 2-Bromo-3,3,3-trifluoropropene (or derivative).
-
Catalyst:
(Palladium(II) acetate). -
Reagent: Diazomethane (generated ex situ or in situ from Diazald) OR Trimethylsilyldiazomethane (
). -
Solvent: Diethyl ether (
) or Dichloromethane ( ).
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve
(2 mol%) in anhydrous . -
Substrate Addition: Add the
-alkene (1.0 equiv) to the reaction vessel. Cool the mixture to 0°C. -
Reagent Addition (Controlled):
-
Critical Safety Step: Add the ethereal solution of diazomethane (caution: explosion hazard, use blast shield and polished glassware) or
(1.5 equiv) dropwise over 30 minutes. -
Mechanistic Note: The Pd catalyst coordinates the alkene, facilitating the transfer of the methylene group from the diazo species.
-
-
Reaction Monitoring: Warm to room temperature and stir for 4–12 hours. Monitor consumption of the alkene via
NMR (shift from vinylic ~-66 ppm to cyclopropyl ~-70 to -80 ppm). -
Workup: Filter the reaction mixture through a pad of Celite to remove Palladium black. Concentrate the filtrate carefully (cyclopropanes can be volatile).
-
Purification: Silica gel flash chromatography (typically Pentane/Ether gradients).
Protocol B: Corey-Chaykovsky Epoxidation/Cyclopropanation
Context: This uses a sulfur ylide to attack the electron-deficient
Methodology:
-
Ylide Formation: Suspend Trimethylsulfoxonium iodide (
, 1.2 equiv) in dry DMSO or DMF. Add NaH (1.2 equiv) portion-wise at room temperature. Stir until gas evolution ( ) ceases (approx. 1 hour) to form the ylide. -
Addition: Cool to 0°C. Add the
-enone or -acrylate (1.0 equiv) dissolved in DMSO dropwise. -
Cyclization: Allow to warm to room temperature. The ylide acts as a nucleophile (Michael addition), followed by intramolecular displacement of DMSO to close the ring.
-
Quench: Pour into ice-cold brine. Extract with Ethyl Acetate.
Part 4: Medicinal Chemistry Applications & Case Studies
The utility of this moiety is best understood through its application in antiviral and metabolic disease therapeutics.
Case Study: HCV NS5A Inhibitors
In the development of Hepatitis C inhibitors, the stability of the cyclopropane ring is crucial.
-
Challenge: Linkers between biaryl systems in NS5A inhibitors require rigidity to maintain bioactivity across genotypes.
-
Solution: Introduction of a cyclopropane core. While early generations used simple alkyls, newer exploration involves fluorinated variants to modulate lipophilicity and prevent oxidative degradation of the linker.
Signaling & Logic in Drug Design
The decision tree for implementing this moiety follows a strict logic based on DMPK (Drug Metabolism and Pharmacokinetics) feedback.
Figure 2: Medicinal chemistry decision tree illustrating the convergence of metabolic stabilization and conformational restriction strategies.
Part 5: References
-
Mykhailiuk, P. K. (2014). In situ Generation of Trifluoromethyl Diazomethane for Cyclopropanation of Alkenes. Angewandte Chemie International Edition. [Link]
-
Gouverneur, V., & Seppelt, K. (2015). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Ma, J. A., & Cahard, D. (2008). Update on Trifluoromethylation Strategies: Asymmetric Methods. Chemical Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Methodological & Application
1-(Trifluoromethyl)cyclopropane-1-carbonitrile as a building block in organic synthesis
Executive Summary: The "Magic Methyl" of the 21st Century?
In modern medicinal chemistry, the 1-(trifluoromethyl)cyclopropyl (TFM-CP) moiety has emerged as a privileged structural motif.[1][2] It serves as a metabolically robust, conformationally rigid bioisostere for the lipophilic tert-butyl and isopropyl groups.
This Application Note focuses on 1-(trifluoromethyl)cyclopropane-1-carbonitrile (CAS: 95123-27-0), the versatile "pivot" intermediate that grants access to the entire TFM-CP chemical space. Unlike its carboxylic acid derivative, the nitrile offers a divergent synthetic pathway to amines, ketones, heterocycles, and aldehydes, while maintaining the critical gem-disubstituted geometry that enforces favorable ligand binding.
Key Advantages of the TFM-CP Motif[1][3]
-
Metabolic Blocking: The cyclopropane ring lacks the labile hydrogens of an isopropyl group, and the CF₃ group electronically deactivates the ring toward CYP450 oxidation.
-
Conformational Locking: The high energy barrier of the cyclopropane ring restricts bond rotation, pre-organizing the molecule for receptor binding (reduced entropic penalty).[3]
-
Lipophilicity Modulation: The CF₃ group increases lipophilicity (
) without the metabolic liability of alkyl chains.
Chemical Profile & Strategic Value[4]
| Property | Data | Relevance |
| Formula | C₅H₄F₃N | Compact, atom-efficient scaffold. |
| MW | 135.09 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| Boiling Point | ~105–110 °C | Volatile; requires careful handling during concentration. |
| Geometry | Gem-disubstituted | Mimics the steric bulk of a tert-butyl group but with altered electronics. |
| Electronic Effect | Strong EWG | The CF₃ and CN groups create a highly electron-deficient quaternary center. |
Structural Bioisosterism Visualization
The following diagram illustrates the strategic replacement logic used in Lead Optimization campaigns.
Figure 1: Strategic logic for replacing tert-butyl groups with the TFM-cyclopropyl moiety to enhance metabolic stability.
Synthesis & Sourcing of the Building Block
While TFMCC is commercially available, understanding its provenance is critical for quality control. The most scalable route (Mykhailiuk/Enamine protocols) often involves deoxyfluorination or cyclopropanation .
Primary Synthetic Routes[5]
-
From Trifluoro-butane derivatives: Cyclization of 4-bromo-1,1,1-trifluorobutane derivatives using strong bases (NaH/DMSO).
-
Carbene Addition (Rh-Catalyzed): Reaction of trifluorodiazoethane with acrylonitrile derivatives. This allows for enantioselective synthesis if chiral Rh-catalysts are used.
Quality Control Note: Commercial samples may contain traces of fluoride ions or acidic impurities (from hydrolysis). Always check ¹⁹F NMR for a clean singlet around -68 to -72 ppm.
Core Transformation Protocols
The nitrile group is the "gateway" functionality. Below are three validated protocols for transforming TFMCC into high-value medicinal chemistry intermediates.
Protocol A: Controlled Hydrolysis to the Carboxylic Acid
Target: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (Phosphate bioisostere precursor / Amide coupling partner)
Challenge: The electron-withdrawing CF₃ group makes the nitrile carbon electrophilic, but the steric bulk of the cyclopropane ring can retard the reaction. Harsh conditions can lead to decarboxylation.[4]
Procedure:
-
Reagents: TFMCC (1.0 eq), KOH (4.0 eq), Ethanol/Water (1:1 v/v).
-
Setup: Dissolve TFMCC in the solvent mixture in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat to reflux (approx. 85 °C) for 12–16 hours. Monitor by TLC (the acid is highly polar) or ¹⁹F NMR.
-
Workup (CRITICAL):
-
Cool to 0 °C.
-
Slowly acidify with 2N HCl to pH 2. Do not allow the temperature to rise above 10 °C during acidification to prevent decarboxylation of the free acid.
-
Extract immediately with Ethyl Acetate (3x).
-
Dry over Na₂SO₄ and concentrate in vacuo at ambient temperature.
-
-
Yield: Typically 85–92% as a white solid.
Protocol B: Reduction to the Primary Amine
Target: (1-(Trifluoromethyl)cyclopropyl)methanamine (Basic pharmacophore)
Challenge: Partial reduction to the imine or over-reduction/ring opening (rare but possible).
Procedure:
-
Reagents: TFMCC (1.0 eq), LiAlH₄ (2.0 eq, 2.4 M in THF), Anhydrous THF.
-
Setup: Flame-dried glassware under Argon atmosphere.
-
Addition: Cool LiAlH₄ solution to 0 °C. Add TFMCC (dissolved in minimal THF) dropwise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Note: If starting material persists, reflux gently for 1 hour.
-
-
Quench (Fieser Method):
-
Cool to 0 °C.
-
Add Water (n mL), then 15% NaOH (n mL), then Water (3n mL) sequentially, where n = grams of LiAlH₄ used.
-
-
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate carefully (amine may be volatile). Convert to HCl salt for stability.
Protocol C: Synthesis of the Tetrazole (Carboxylate Bioisostere)
Target: 5-(1-(Trifluoromethyl)cyclopropyl)-1H-tetrazole
Mechanism: [3+2] Cycloaddition. Relevance: Tetrazoles have a similar pKa to carboxylic acids but better membrane permeability and metabolic stability.
Procedure:
-
Reagents: TFMCC (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Zinc Bromide (ZnBr₂, 1.0 eq), Water/Isopropanol (2:1).
-
Green Chemistry Note: ZnBr₂ is preferred over toxic tin/aluminum reagents.
-
-
Reaction: Reflux at 90 °C for 24 hours.
-
Workup:
-
Cool to RT. Add 3N HCl until pH 1 (Caution: HN₃ gas evolution—work in fume hood).
-
Extract with EtOAc.
-
The product usually crystallizes upon concentration.
-
Divergent Synthesis Workflow (Graphviz)
This diagram summarizes the utility of TFMCC as a central hub in library generation.
Figure 2: Divergent synthesis pathways starting from TFMCC.
Safety & Handling
-
Cyanide Hazard: While TFMCC is a nitrile (organic cyanide), it does not release free cyanide ions under neutral conditions. However, under strong metabolic or chemical oxidation, or combustion, HCN may be released.
-
Volatility: The compound is relatively volatile. Avoid prolonged high-vacuum exposure.
-
Fluorine NMR: Use ¹⁹F NMR as the primary purity check. Impurities often have distinct shifts compared to the TFM-cyclopropyl signal.
References
-
Barnes-Seeman, D., et al. (2013).[4][5] "Metabolically Stable tert-Butyl Bioisosteres: 1-(Trifluoromethyl)cyclopropyl Group." ACS Medicinal Chemistry Letters.
-
Mykhailiuk, P. K. (2014). "Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid and Its Derivatives." European Journal of Organic Chemistry.
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[6] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters.
-
Enamine Ltd. (2020). "Building Blocks: Trifluoromethyl Cyclopropanes." Enamine Store.
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Contextual reference for rigid bioisosteres).
Sources
- 1. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
Use of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile in medicinal chemistry
Executive Summary: The "Metabolic Shield"
1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFM-CP-CN) represents a high-value pharmacophore in modern drug discovery. It serves as a dual-purpose structural motif:
-
Conformational Locking: The cyclopropane ring restricts bond rotation, fixing the vector of substituents in a specific 3D orientation (the "gem-dimethyl" effect analog).
-
Metabolic Blocking: The trifluoromethyl (
) group acts as an electron-withdrawing metabolic shield, preventing Cytochrome P450-mediated oxidation at the -carbon.
This guide details the practical application of TFM-CP-CN as a precursor to 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (a bioisostere of tert-butyl groups) and its conversion into amines and heterocycles.
Physicochemical & Structural Profile
The TFM-CP-CN moiety is rarely the final drug; it is the hub from which bioactive scaffolds are generated.
| Property | Value / Characteristic | Impact on Drug Design |
| Bond Angle | ~60° (Internal) | Creates a rigid, compact quaternary center. |
| Lipophilicity | High (+ | Increases membrane permeability; |
| Electronic Effect | Strong EWG ( | Lowers |
| Metabolic Stability | Excellent | Blocks |
Synthetic Utility & Reaction Pathways
The nitrile group is the gateway to three critical pharmacophores: the Acid (for amide coupling), the Amine (for linker synthesis), and the Tetrazole (acid bioisostere).
Visualizing the "Nitrile Hub"
Figure 1: Divergent synthesis pathways from the TFM-CP-CN scaffold. The nitrile serves as the electrophilic anchor for generating acids, amines, and heterocycles.
Detailed Experimental Protocols
Protocol A: Hydrolysis to 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
Context: This is the most common transformation. The steric bulk of the cyclopropane and the electron-withdrawing nature of the
Reagents:
-
Starting Material: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile (1.0 equiv)
-
Solvent: Ethanol / Water (1:1 v/v)
-
Reagent: Sodium Hydroxide (5.0 equiv), Hydrogen Peroxide (30% aq, 10.0 equiv)
-
Acidification: HCl (conc.)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in Ethanol/Water.
-
Activation (Radziszewski Conditions): Add NaOH pellets carefully. Cool the mixture to 0°C in an ice bath.
-
Oxidation: Dropwise add
. Caution: Exothermic reaction. The peroxide attacks the nitrile to form the intermediate primary amide. -
Reflux: Once addition is complete, heat the mixture to reflux (
) for 12–24 hours. The amide hydrolyzes to the carboxylate. -
Workup: Cool to room temperature. Quench excess peroxide with saturated sodium thiosulfate.
-
Isolation: Acidify to pH 1 with conc. HCl. Extract with Ethyl Acetate (
). Dry organic layer over and concentrate. -
Purification: Recrystallization from hexanes/EtOAc is usually sufficient due to the high crystallinity of the acid.
Mechanism Note: The
Protocol B: Reduction to 1-(Trifluoromethyl)cyclopropan-1-amine
Context: This amine is a "privileged" building block for CNS-active drugs, serving as a conformationally restricted analog of tert-butylamine.
Reagents:
-
Reducing Agent: Lithium Aluminum Hydride (
) (2.0 equiv) or Borane-THF ( ). -
Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.
-
Slurry Preparation: Suspend
in anhydrous THF at 0°C. -
Addition: Dissolve the nitrile in THF and add dropwise to the hydride slurry. Note: Maintain temperature <10°C to prevent ring opening or side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Fieser Quench: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where is the grams of used. -
Filtration: Filter the granular white precipitate through a Celite pad.
-
Isolation: The filtrate contains the free amine. For storage, convert to the Hydrochloride salt by bubbling HCl gas through the ether solution.
Case Study: Bioisosteric Replacement Strategy
Concept: Replacing a tert-butyl group with the 1-(trifluoromethyl)cyclopropyl moiety.
-
Drug Target: Cathepsin K (Osteoporosis) or CB2 Agonists (Pain).
-
Problem: The tert-butyl group is susceptible to oxidation (hydroxylation) by liver enzymes, leading to rapid clearance.
-
Solution:
-
Synthesize the 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (via Protocol A).
-
Couple this acid to the pharmacophore amine using HATU/DIPEA.
-
Result: The
group prevents oxidation. The cyclopropane ring maintains the steric bulk required for receptor binding but adds rigidity, potentially improving potency by lowering the entropic penalty of binding.
-
Workflow Diagram: Bioisosteric Optimization
Figure 2: Logic flow for utilizing the TFM-cyclopropane motif in Lead Optimization.
Safety & Handling
-
Toxicity: Nitriles are toxic by ingestion and inhalation. While the cyclopropyl moiety prevents rapid release of cyanide in vivo compared to aliphatic nitriles, standard precautions (fume hood, gloves) are mandatory.
-
Reactivity: The cyclopropane ring is strained (
). Avoid contact with strong Lewis acids (e.g., ) unless ring opening is desired. -
Waste: Aqueous waste from Protocol A contains cyanides/amides and must be treated with bleach (hypochlorite) before disposal to oxidize any trace cyanide.
References
- Synthesis of TFM-Cyclopropane Acids
-
General Cyclopropane Synthesis
-
Medicinal Chemistry Applications (Bioisosteres)
- Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents." (Contextual grounding for CF3 bioisosterism).
-
ACS Publications.[4] "Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid." Available at: [Link]
-
Radical Trifluoromethylation Reagents
-
National Institutes of Health (PMC). "A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation." Available at: [Link]
-
Sources
Application Notes and Protocols: Versatile Derivatization of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile for Advanced Drug Discovery
Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclopropyl Moiety in Medicinal Chemistry
The 1-(trifluoromethyl)cyclopropyl group has emerged as a highly sought-after structural motif in modern drug discovery. Its unique combination of properties, including metabolic stability, lipophilicity, and the ability to modulate pKa and conformational preferences of parent molecules, makes it a valuable bioisostere for commonly used groups like tert-butyl. The strategic incorporation of this moiety can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates. At the heart of many synthetic routes targeting this privileged scaffold lies 1-(trifluoromethyl)cyclopropane-1-carbonitrile, a versatile building block amenable to a variety of chemical transformations. This document provides a detailed guide to the key derivatization pathways of this important intermediate, offering researchers and drug development professionals the practical knowledge to unlock its full synthetic potential.
Core Derivatization Pathways: A Gateway to Diverse Chemical Scaffolds
The reactivity of 1-(trifluoromethyl)cyclopropane-1-carbonitrile is primarily centered around the chemically robust nitrile group. The principal transformations involve its hydrolysis to a carboxylic acid and its reduction to a primary amine. These two derivatives serve as pivotal intermediates for a vast array of subsequent functionalizations, enabling the synthesis of a diverse library of compounds for biological screening.
Experimental procedure for cyclopropanation with trifluoromethyldiazoethane
Application Note: Catalytic Cyclopropanation with Trifluoromethyldiazoethane ( )
Executive Summary
The incorporation of the trifluoromethyl (
This application note details the experimental protocol for synthesizing trifluoromethyl-substituted cyclopropanes using 2,2,2-trifluorodiazoethane (
Key Advantages of this Protocol:
-
Safety: Utilizes in situ generation of the diazo reagent to minimize explosion risks.
-
Efficiency: Optimized for Rhodium(II) catalysis to suppress side reactions (e.g.,
-hydride elimination). -
Scalability: Adaptable for both batch and continuous flow setups.
Safety & Handling (Critical)
Warning: Diazo compounds are high-energy species. While
-
Engineering Controls: All operations must be performed in a well-ventilated fume hood behind a blast shield.
-
Glassware: Use fire-polished glassware with no ground-glass joints (use Teflon sleeves or smooth joints) to prevent friction-induced detonation.
-
Quenching: Never dispose of active diazo solutions. Quench with dilute acetic acid or acetone prior to waste disposal.
Mechanistic Principles
The transformation relies on the decomposition of the diazo precursor by a transition metal catalyst (typically Rh, Fe, or Ru) to form a metal-carbene intermediate.
The Catalytic Cycle
-
Coordination: The diazo carbon attacks the open coordination site of the metal complex.
-
Extrusion: Nitrogen gas (
) is expelled, generating a reactive electrophilic metal-carbene. -
Insertion: The carbene adds to the alkene double bond (typically concerted asynchronous) to form the cyclopropane.
-
Regeneration: The catalyst is released.
Mechanistic Visualization
The following diagram illustrates the pathway from precursor to product, highlighting the critical intermediate.
Figure 1: Reaction pathway for Rh(II)-catalyzed cyclopropanation. Note the competitive dimerization pathway which is suppressed by slow addition of the diazo species.
Experimental Protocol: Batch Synthesis
This protocol employs the Maas-Mykhailiuk method , generating the reagent in situ from trifluoroethylamine hydrochloride. This avoids the isolation of the neat diazo compound.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Alkene Substrate | Starting Material | 1.0 | Styrenes or electron-rich alkenes work best. |
| Diazo Precursor | 1.5 - 2.0 | 2,2,2-Trifluoroethylamine HCl. | |
| Sodium Nitrite ( | Nitrosating Agent | 2.0 | Dissolved in minimal water. |
| Catalyst | 1-2 mol% | Rhodium(II) acetate dimer. | |
| Dichloromethane (DCM) | Solvent | - | Anhydrous for reaction; reagent grade for extraction. |
| Sulfuric Acid ( | Acid Catalyst | Cat. | 2M aqueous solution. |
Step-by-Step Procedure
Phase 1: Preparation of the Biphasic System
-
In a round-bottom flask equipped with a vigorous magnetic stir bar, dissolve the Alkene (1.0 equiv) and
(1 mol%) in DCM ( concentration relative to alkene). -
Add
(1.5 equiv) directly to this solution. -
Add distilled water (
volume of DCM) to create a biphasic mixture. -
Cool the mixture to
using an ice bath.
Phase 2: Diazo Generation and Cyclopropanation
-
Prepare a solution of
(2.0 equiv) in a minimal amount of water. -
Add the
solution dropwise to the vigorously stirred reaction mixture at over 30 minutes.-
Note: The slow addition controls the generation rate of
, keeping its steady-state concentration low.
-
-
Add catalytic
(approx 0.1 equiv) if reaction initiation is slow (yellow color development indicates diazo formation). -
Allow the mixture to warm to room temperature naturally and stir for 4–16 hours.
-
Monitoring: Monitor consumption of the alkene via TLC or GC-MS. The disappearance of the yellow color usually indicates the consumption of the diazo species.
-
Phase 3: Work-up
-
Quench: Add a few drops of acetic acid to destroy any residual diazo compound.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with DCM.
-
Dry combined organics over
, filter, and concentrate under reduced pressure.-
Caution: Do not use a high-vacuum pump if volatile cyclopropanes are expected.
-
-
Purify via silica gel flash chromatography.
Advanced Protocol: Continuous Flow Generation
For scale-up (>5g), a flow chemistry setup is strongly recommended to minimize the active volume of hazardous diazo intermediate.
Figure 2: Continuous flow setup for the safe generation and consumption of trifluoromethyldiazoethane.
Flow Parameters:
-
Tubing: PFA or PTFE (fluoropolymer) to resist chemical attack.
-
Residence Time: 10–20 minutes.
-
Back Pressure: 40 psi (to keep
gas in solution or manage slug flow).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovered SM | Diazo decomposition before reaction. | Increase catalyst loading; ensure vigorous stirring (mass transfer limit in biphasic system). |
| Dimer Formation (Fumarates) | Diazo concentration too high. | Slow down |
| No Reaction |
Application Note: Strategic Scalability in Trifluoromethyl-Cyclopropane Synthesis
Executive Summary & Scientific Rationale
The trifluoromethyl (
This Application Note details two validated, scalable workflows for synthesizing trifluoromethyl-substituted cyclopropanes. We prioritize methods that mitigate the risks of defluorination and thermal runaway while maximizing diastereoselectivity (
Key Challenges Addressed
-
Safety: Management of high-energy diazo intermediates.
-
Volatility: Handling low-molecular-weight fluorinated intermediates.
-
Stereocontrol: Achieving high trans/cis selectivity.
Strategic Pathway Selection
Before initiating synthesis, the specific substitution pattern of the target cyclopropane dictates the methodology.
Visualization: Synthetic Decision Matrix
The following logic flow guides the selection of the optimal synthetic route based on substrate availability and safety constraints.
Figure 1: Decision matrix for selecting the synthetic route. MIRC is preferred for scalability when compatible with the substrate electronics.
Protocol A: The Building Block Approach (MIRC)
Applicability: Synthesis of cyclopropanes with electron-withdrawing groups (EWG). Mechanism: Michael-Induced Ring Closure using 2-bromo-3,3,3-trifluoropropene (BTP) .
This method is superior for scale-up because it avoids carbene intermediates entirely. BTP acts as a robust "linchpin" reagent. The reaction proceeds via a Michael addition of a nucleophile to BTP, followed by intramolecular alkylation (ring closure).
Materials
-
Substrate: Active methylene compounds (e.g., malonates, keto-esters).
-
Reagent: 2-bromo-3,3,3-trifluoropropene (BTP) [Commercially Available].
-
Base:
or (Cesium often improves yields for sterically hindered substrates). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser. Nitrogen inertion is recommended but strict anhydrous conditions are usually not critical compared to organometallic routes.
-
Charge: Add the active methylene substrate (1.0 equiv) and MeCN (5-10 volumes).
-
Base Addition: Add
(2.5 equiv). The mixture will be a slurry. -
Reagent Addition: Add BTP (1.2 equiv) dropwise.
-
Critical Insight: BTP is volatile (bp ~34 °C). Ensure the condenser is set to -10 °C or lower to prevent reagent loss.
-
-
Reaction: Heat the slurry to 50–60 °C. Monitor by HPLC or GC.
-
Timeline: Reactions typically complete in 4–12 hours.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature. Filter off inorganic salts.
-
Validation: Check the pH of the filtrate; it should be neutral.
-
Concentrate the filtrate. Caution: If the product molecular weight is low (<200 g/mol ), avoid high vacuum.
-cyclopropanes are often more volatile than their non-fluorinated counterparts due to lower intermolecular forces.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Data: Solvent Screening for MIRC Scale-Up
| Solvent | Temperature (°C) | Yield (%) | Comments |
| MeCN | 60 | 92 | Optimal balance of solubility and rate. |
| DMF | 60 | 88 | Difficult to remove during workup; aqueous wash required. |
| THF | Reflux | 45 | Reaction sluggish; poor solubility of carbonate base. |
| Toluene | 80 | 30 | Incompatible with inorganic base solubility. |
Protocol B: Continuous Flow Carbene Transfer
Applicability: Synthesis of cyclopropanes from electron-rich alkenes (e.g., styrenes).
Mechanism: Metal-catalyzed decomposition of 2,2,2-trifluorodiazoethane (
Safety Warning:
Flow Reactor Design
The system consists of two streams merging into a reactor coil.
-
Stream A: Trifluoroethylamine hydrochloride + NaNO2 (in water).
-
Stream B: Alkene substrate + Catalyst (Fe(TPP)Cl or Ru-complex) + Acid (in DCM/dichloroethane).
Visualization: Flow Chemistry Setup
Figure 2: Continuous flow setup for safe generation and consumption of trifluorodiazoethane.
Step-by-Step Protocol
-
Reagent Preparation:
-
Aqueous Feed: 2,2,2-trifluoroethylamine hydrochloride (1.5 equiv) and
(1.6 equiv) in water. -
Organic Feed: Alkene (1.0 equiv) and Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl, 1 mol%) in DCM.
-
-
System Priming: Prime pumps with respective solvents. Set the Back Pressure Regulator (BPR) to 75 psi to prevent gas evolution (nitrogen) from breaking the flow slug integrity.
-
Reaction Initiation:
-
Start pumps to achieve a residence time of 10–20 minutes in the reactor coil.
-
The diazo compound is generated at the T-mixer interface and extracts into the organic phase where the iron catalyst resides.
-
-
Quenching/Separation:
-
The output stream passes through a membrane phase separator. The aqueous waste (containing salts) is discarded.
-
The organic stream (containing product and catalyst) is collected.
-
-
Purification:
-
Concentrate the organic phase.
-
Pass through a short plug of silica to remove the iron catalyst (which is colored, making visual verification easy).
-
Troubleshooting & Causality
-
Low Yield? Check the BPR. If pressure is too low,
gas bubbles form, reducing the interfacial surface area between the aqueous (diazo source) and organic (catalyst) phases. -
Low Diastereoselectivity? Iron porphyrins generally favor the trans-isomer. If cis is required, switch to Ruthenium-pybox catalysts, though these are more expensive for scale-up.
References
-
Mykhailiuk, P. K. (2014). In situ generation of trifluoromethyl diazomethane for cyclopropanation of alkenes. Angewandte Chemie International Edition, 53(14), 3754-3757. [Link]
-
Tinkov, O. V., et al. (2016). Large-scale synthesis of trifluoromethyl-substituted cyclopropanes. Journal of Organic Chemistry, 81(23), 11612-11625. [Link]
-
Carreira, E. M., et al. (2012). Iron-catalyzed cyclopropanation with trifluoroethyl diazomethane in flow. Organic Letters, 14(11), 2758-2761. [Link]
-
Simonneaux, G., et al. (2010). Stereoselective synthesis of trifluoromethyl cyclopropanes catalyzed by iron porphyrins. Chemistry – A European Journal, 16(43), 12801-12803. [Link]
Troubleshooting & Optimization
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Technical Support Center: Purification of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Welcome to the Technical Support Center for the purification of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful isolation of this valuable synthetic building block. The trifluoromethylcyclopropane motif is of significant interest in medicinal chemistry, and ensuring its purity is paramount for reliable downstream applications.
This resource is structured to address common challenges encountered during purification, offering solutions grounded in chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 1-(Trifluoromethyl)cyclopropane-1-carbonitrile?
A1: The most effective purification strategies for 1-(Trifluoromethyl)cyclopropane-1-carbonitrile are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the nature of the impurities and the scale of the purification.
-
Fractional Distillation: This method is ideal for separating the product from impurities with significantly different boiling points. Given that the analogous 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid has a boiling point of 182-184 °C, the nitrile is expected to be a liquid or low-melting solid at room temperature, making distillation a viable option.[1]
-
Flash Column Chromatography: This technique is highly effective for removing non-volatile impurities, baseline materials, and closely related byproducts.[2] It is particularly useful when distillation fails to provide adequate separation or when dealing with thermally sensitive compounds.
Q2: What are the likely impurities I should expect in my crude 1-(Trifluoromethyl)cyclopropane-1-carbonitrile?
A2: Impurities will largely depend on the synthetic route employed. A common method for synthesizing similar structures involves the [2+1] annulation of a trifluoromethyl-containing diazo species with an activated alkene.[3] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual activated alkene (e.g., an alkylidenemalononitrile) and precursors to the trifluorodiazoethane.
-
Solvent Residues: Solvents used in the reaction and workup, such as toluene or dichloromethane.
-
Diastereomers: If the cyclopropanation reaction creates a new stereocenter, diastereomeric impurities may be present. These can be particularly challenging to separate.
-
Side-Reaction Products: Byproducts from undesired reaction pathways.
-
Hydrolysis Product: Partial hydrolysis of the nitrile to the corresponding carboxylic acid, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, can occur, especially during aqueous workup.
Q3: What analytical techniques are recommended for assessing the purity of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying and quantifying volatile impurities. It can also help to resolve and identify isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): NMR provides detailed structural information and is invaluable for confirming the identity of the desired product and characterizing impurities. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for monitoring the progress of chromatographic purification, HPLC can be a powerful analytical tool.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile.
Issue 1: Low Purity After Distillation
Question: I performed a vacuum distillation of my crude product, but the purity is still below 95% according to GC-MS analysis. I observe several peaks with similar retention times to my product. What could be the problem and how can I resolve it?
Answer:
Causality: The presence of impurities with boiling points close to that of your product is the most likely cause. These could be isomeric byproducts or structurally similar impurities. Standard distillation may not have sufficient resolving power to separate these components effectively.
Troubleshooting Steps:
-
Employ Fractional Distillation: If you are using simple distillation, switch to a fractional distillation setup. A fractionating column (e.g., Vigreux or packed column) increases the number of theoretical plates, enhancing the separation of liquids with close boiling points.
-
Optimize Distillation Parameters:
-
Vacuum: A deeper vacuum will lower the boiling points and can sometimes improve separation.
-
Heating Rate: A slow and steady heating rate is crucial for achieving good separation. Avoid rapid heating, which can lead to co-distillation of impurities.
-
-
Aqueous Wash Pre-Distillation: Before distillation, wash the crude product with a saturated sodium bicarbonate solution. This will remove any acidic impurities, such as the hydrolyzed carboxylic acid, which could otherwise co-distill.
-
Alternative Purification Method: If fractional distillation is still ineffective, the impurities are likely very close in boiling point. In this case, flash column chromatography is the recommended next step.
Issue 2: Product Co-elutes with Impurities During Flash Chromatography
Question: I am trying to purify my compound using flash chromatography on silica gel, but I am struggling to separate it from a persistent impurity. I have tried several hexane/ethyl acetate solvent systems with no success. What should I do?
Answer:
Causality: The polarity of your product and the impurity are likely very similar, leading to poor separation on silica gel. The highly polar nature of the C-F bonds in fluorinated cyclopropanes can lead to unexpected elution behavior.[4]
Troubleshooting Steps:
-
Solvent System Optimization:
-
Explore Different Solvent Systems: Instead of only varying the ratio of hexane and ethyl acetate, try different solvent systems. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.
-
Use a Third Solvent (Ternary System): Adding a small amount of a third solvent, such as methanol or acetic acid, can sometimes dramatically improve separation by altering the interactions with the silica surface.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina can provide different selectivity compared to silica gel, especially for compounds with basic or acidic functionalities.
-
Reverse-Phase Silica (C18): If your compound and impurity have different hydrophobicities, reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water could be effective.
-
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolution than flash chromatography and may be necessary to achieve the desired purity.
Issue 3: Suspected Product Decomposition During Purification
Question: After purification by either distillation or chromatography, my yield is significantly lower than expected, and I see new, unidentified peaks in the post-purification analysis. I suspect my product is decomposing. Is this likely, and how can I prevent it?
Answer:
Causality: While trifluoromethyl groups are generally stable, the strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions. Acidic or basic conditions, as well as high temperatures, can potentially lead to decomposition.
Troubleshooting Steps:
-
Avoid High Temperatures:
-
Distillation: Use the lowest possible pressure (high vacuum) to reduce the boiling point and minimize thermal stress on the molecule.
-
Solvent Removal: When removing solvent on a rotary evaporator, use a low water bath temperature.
-
-
Maintain Neutral pH:
-
Workup: During aqueous workup, ensure that the pH does not become strongly acidic or basic. Use mild buffers if necessary.
-
Chromatography: If using silica gel, which can be slightly acidic, you can neutralize it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine. Alternatively, use neutral alumina as the stationary phase.
-
-
Handle Under Inert Atmosphere: While not always necessary, if you suspect oxidative decomposition, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is a general guideline and may require optimization based on your specific crude product composition.
-
Preparation:
-
Ensure all glassware is dry and assembled securely.
-
The crude 1-(Trifluoromethyl)cyclopropane-1-carbonitrile should be free of water and particulate matter. If necessary, dry the crude product over anhydrous magnesium sulfate and filter.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column.
-
Use a vacuum-jacketed distillation head to minimize heat loss.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
-
Distillation Procedure:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect a forerun fraction, which will contain low-boiling impurities and residual solvent.
-
Slowly increase the heating rate and collect the main fraction at a stable temperature.
-
Monitor the purity of the collected fractions by GC-MS.
-
Stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially unstable residues.
-
Protocol 2: Flash Column Chromatography
This protocol provides a starting point for developing a flash chromatography method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Initial Recommendation): Start with a low polarity eluent such as 5% ethyl acetate in hexanes and gradually increase the polarity.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or HPLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
Table 1: Physical Properties of a Related Compound
| Compound Name | Boiling Point (°C) | Melting Point (°C) |
| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | 182-184 | 86-90 |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
-
Organic Syntheses Procedure. (n.d.). 1-trifluoromethyl-1-cyclohexanol. Retrieved from [Link]
- Wang, F., Luo, T., Hu, J., Wang, Y., Krishnan, H. S., Jog, P. V., ... & Olah, G. A. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Retrieved from [Link]
- Fasan, R., Villada, J. D., Majhi, J., & Hendricks, M. E. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
-
ResearchGate. (n.d.). Ring‐opening‐trifluoromethylation of vinyl cyclopropane using iridium... Retrieved from [Link]
- PubMed. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.
- ACS Publications. (2023). General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry.
-
Chemical Communications (RSC Publishing). (n.d.). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved from [Link]
- MDPI. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. International Journal of Molecular Sciences, 26(17), 8888.
- PMC. (2025). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation.
- Google Patents. (n.d.). A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.
- Beilstein Journals. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 627-635.
-
CDN. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). Purification of hydrofluorocarbons.
Sources
- 1. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]
- 2. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
Technical Support Center: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Welcome to the technical support center for 1-(Trifluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to address potential stability issues and provide practical solutions for the successful handling and application of this valuable building block. The unique combination of a strained cyclopropane ring, an electron-withdrawing trifluoromethyl group, and a nitrile moiety imparts desirable properties but also introduces specific stability considerations that must be carefully managed.
This document provides in-depth troubleshooting advice and frequently asked questions based on fundamental chemical principles and extensive field experience with related fluorinated compounds.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile in experimental settings.
Issue 1: Inconsistent Reaction Yields and Appearance of a Carboxylic Acid Impurity
Question: "I am performing a reaction where the nitrile is a key starting material. My yields are variable, and post-reaction analysis (e.g., LC-MS, ¹H NMR) shows the presence of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. What is the likely cause and how can I prevent this?"
Causality & Solution:
The primary suspect for this observation is the hydrolytic instability of the nitrile group, which can be exacerbated by the presence of trace amounts of water under either acidic or basic conditions. The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reactivity of the nitrile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acid impurity.
Detailed Corrective Actions:
-
Solvent and Reagent Purity: Always use high-purity, anhydrous solvents. Solvents should be freshly dried and dispensed under an inert atmosphere. Reagents, especially bases or acids, should be of high quality and handled to prevent moisture absorption.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical. This prevents atmospheric moisture from entering the reaction vessel. Employ standard Schlenk line or glovebox techniques for optimal results.
-
Reaction Workup: During aqueous workup, minimize the contact time of your compound with the aqueous phase. If the reaction was conducted under basic conditions, neutralize carefully with a cooled, dilute acid. Conversely, if acidic conditions were used, neutralize with a cooled, dilute base.
Issue 2: Low Recovery or Product Degradation During Purification
Question: "After a successful reaction, I am losing a significant amount of my desired product during silica gel column chromatography. I observe streaking on TLC and isolate multiple fractions containing impurities."
Causality & Solution:
This issue often points to the instability of the compound on stationary phases like silica gel. Standard silica gel is inherently acidic and contains surface-bound water, which can lead to hydrolysis or ring-opening reactions of sensitive cyclopropanes. The polar nature of both the nitrile and trifluoromethyl groups can lead to strong interactions with the silica surface, prolonging contact time and exacerbating degradation.
Recommended Purification Protocol:
-
Deactivate the Stationary Phase: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a neutral or basic modifier, such as triethylamine (0.1-1% v/v) in the eluent. This will neutralize the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic grade) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if the compound's polarity is suitable).
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Non-Chromatographic Purification: If possible, explore alternative purification methods such as distillation (if the compound is thermally stable and volatile) or recrystallization.
Data Summary: Recommended Purification Conditions
| Purification Method | Stationary Phase | Key Considerations | Suitability |
| Flash Chromatography | Neutralized Silica Gel (0.5% Et₃N in eluent) | Fast, reduces contact time, mitigates acidity. | High |
| Flash Chromatography | Neutral or Basic Alumina | Alternative to silica for acid-sensitive compounds. | Moderate to High |
| Preparative HPLC | C18 Reverse Phase | Good for polar compounds; avoids acidic silica. | Moderate (depends on solubility) |
| Distillation | Kugelrohr or Short-Path | Requires thermal stability; excellent for removing non-volatile impurities. | Conditional |
| Recrystallization | - | Requires a solid product and a suitable solvent system. | High (if applicable) |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(Trifluoromethyl)cyclopropane-1-carbonitrile?
Based on the known stability of related fluorinated reagents and nitriles, we recommend storing the compound under the following conditions to maximize its shelf-life:
-
Temperature: 2-8°C (refrigerated). While some related compounds are stored at -20°C, refrigeration is generally sufficient for the nitrile if kept dry.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). This is the most critical factor to prevent hydrolysis from atmospheric moisture.
-
Container: Use a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, consider sealing the container with paraffin film.
Q2: Can this compound undergo ring-opening reactions? Under what conditions?
Yes. The cyclopropane ring is inherently strained[1][2]. The presence of two strong electron-withdrawing groups (CF₃ and CN) makes the cyclopropane ring electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening.[3][4][5]
-
Conditions Favoring Ring-Opening:
-
Strong Nucleophiles: Reactions involving potent nucleophiles (e.g., organometallics, thiolates, certain amines) may result in ring-opening as a side reaction.
-
High Temperatures: Thermal stress can promote ring-opening or rearrangement, especially in the presence of catalysts or reactive species. Thermal decomposition of similar fluorinated cyclopropanes has been observed at temperatures between 170-250°C.[6]
-
Lewis Acids: The presence of strong Lewis acids can activate the nitrile group or the cyclopropane ring, potentially facilitating nucleophilic attack and ring-opening.
-
Plausible Decomposition Pathways Diagram:
Caption: Plausible degradation pathways.
Q3: Is 1-(Trifluoromethyl)cyclopropane-1-carbonitrile sensitive to light?
While there is no specific data on the photochemical stability of this exact compound, cyclopropane derivatives can participate in photochemical reactions.[7][8] As a general precaution, especially for long-term storage, it is advisable to store the compound in an amber vial or in a dark location to prevent potential photolytic degradation.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: To confirm the cyclopropyl proton signals and check for impurities with C-H bonds.
-
¹⁹F NMR: Highly sensitive for confirming the presence and purity of the -CF₃ group. It is an excellent tool for identifying any fluorine-containing byproducts.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
LC-MS: Useful for identifying non-volatile impurities, such as the hydrolysis product (carboxylic acid).
References
-
Concept of Ring strain and Torsion strain. (2021, May 16). Why cyclopropane is very less stable cycloalkane?? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 5). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]
-
University of Babylon Private CDN. (n.d.). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Retrieved from [Link]
-
Ahunovych, V., Klipkov, A. A., Bugera, M., Tarasenko, K., Trofymchuk, S., Stanko, O., ... & Mykhailiuk, P. K. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. DOI: 10.26434/chemrxiv-2023-qp012. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Retrieved from [Link]
-
Mayr, H., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. DOI: 10.1515/pac-2022-0103. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Retrieved from [Link]
-
Pincock, J. A., & Boyd, R. J. (1977). Thermal and Photochemical Reactivity of Cyclopropene Derivatives: A Semi-empirical Molecular Orbital Study. Canadian Journal of Chemistry, 55(13), 2482-2491. Retrieved from [Link]
-
Palmer, G. E., Bolton, J. R., & Arnold, D. R. (1974). Electronic Excited States of Small Ring Compounds. Cyclopropene, Vinylcarbene, and Vinylmethylene. Journal of the American Chemical Society, 96(11), 3708-3709. Retrieved from [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. DOI: 10.1021/ol702892e. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropenes in Photochemical Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]
Sources
- 1. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid | 277756-46-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCP-CN)
Executive Summary & Compound Profile
1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCP-CN) is a high-value pharmacophore building block used to introduce metabolically stable trifluoromethyl and cyclopropyl motifs simultaneously. Its unique geometry and electronic properties—driven by the geminal electron-withdrawing groups (
This guide provides the mechanistic causality behind these failures and actionable protocols to prevent them.
| Property | Value / Characteristic |
| Structure | gem-Disubstituted Cyclopropane (Acceptor-Acceptor) |
| Primary Risk | Nucleophilic Ring Opening (NRO) & Thermal Isomerization |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2), Moisture-free |
| Key Impurity | 4,4,4-Trifluorobut-2-enenitrile (Ring-opened isomer) |
Decomposition Pathways: Mechanisms & Causality
Pathway A: Thermal Electrocyclic Ring Opening (Isomerization)
Trigger: Temperatures >100°C (or prolonged exposure >60°C).
Mechanism:
The geminal
Diagnostic:
-
GC-MS: Appearance of a peak with identical
but different retention time. -
NMR: Loss of the characteristic high-field cyclopropyl protons (1.0–1.8 ppm) and appearance of vinylic protons (5.5–7.0 ppm).
Pathway B: Nucleophilic Ring Opening (NRO)
Trigger: Exposure to strong bases (NaOH, alkoxides) or nucleophilic amines.
Mechanism:
TFCP-CN is an "activated" cyclopropane. The ring carbons are electrophilic due to the inductive pull of the
Pathway C: Nitrile Hydrolysis
Trigger: Aqueous acids or bases. Mechanism: Standard hydrolysis of the cyano group to the amide and subsequently the carboxylic acid (1-(trifluoromethyl)cyclopropane-1-carboxylic acid). Note that the acid derivative is prone to decarboxylation under forcing conditions.[4]
Visualizing the Pathways
The following diagram maps the kinetic stability and failure points of TFCP-CN.
Caption: Fig 1. Mechanistic divergence of TFCP-CN degradation. Thermal stress favors isomerization; chemical stress favors ring cleavage or functional group conversion.
Troubleshooting Guide & FAQs
Scenario 1: "My yield is low, and the product looks 'polymerized'."
Diagnosis: Nucleophilic Ring Opening (NRO). Cause: You likely used a strong unhindered base (e.g., NaOMe, unhindered amines) or high temperatures in a nucleophilic solvent. Solution:
-
Switch Bases: Use non-nucleophilic bases like LiHMDS or t-BuOK (sterically hindered).
-
Temperature Control: Keep reaction temperatures <0°C during nucleophile addition.
-
Solvent: Avoid protic solvents if possible; use THF or DCM.
Scenario 2: "The Fluorine NMR shows a forest of peaks."
Diagnosis: Thermal Isomerization + Oligomerization. Cause: The reagent was distilled at too high a temperature or stored improperly. Solution:
-
Protocol: Run a Quantitative
NMR (see below) to quantify the ratio of cyclopropane (singlet/multiplet ~ -65 to -75 ppm) vs. vinyl- (shifted downfield).
Scenario 3: "The bottle pressurized upon storage."
Diagnosis: Hydrolysis or HF elimination (rare but possible).
Cause: Moisture ingress leading to hydrolysis (
-
Immediate Action: Vent carefully in a fume hood.
-
Prevention: Store in Teflon/HDPE containers if long-term, or strictly under Argon in glass.
Experimental Protocols
Protocol A: Quantitative Purity Assessment ( NMR)
Standard HPLC often fails to separate the cyclic vs. acyclic isomers due to similar polarity.
-
Standard: Use
-trifluorotoluene (TFT) as an internal standard. -
Solvent:
(dried over molecular sieves). -
Procedure:
-
Weigh ~20 mg of TFCP-CN sample (record exact mass).
-
Weigh ~15 mg of TFT (record exact mass).
-
Dissolve in 0.6 mL
. -
Acquire
NMR (d1 > 10s to ensure relaxation).
-
-
Analysis:
-
Integrate TFT signal (-63.72 ppm).
-
Integrate TFCP-CN signal (typically -68 to -72 ppm range).
-
Any signal appearing at -55 to -65 ppm usually indicates ring-opened vinyl-
species.
-
Protocol B: Base Tolerance Test
Before running a large-scale reaction, verify the reagent survives your conditions.
-
Dissolve 10 mg TFCP-CN in 0.5 mL THF-
. -
Add 1.0 equivalent of your proposed base at 0°C.
-
Monitor via
NMR at t=5 min and t=1 hr. -
Pass Criteria: >95% retention of the cyclopropyl-
signal. -
Fail Criteria: Appearance of new signals or broadening (polymerization).
Troubleshooting Logic Flow
Use this decision tree to diagnose reagent failure in real-time.
Caption: Fig 2. Decision matrix for evaluating TFCP-CN quality prior to synthesis.
References
-
Synthesis and General Reactivity of Trifluoromethyl Cyclopropanes: Mykhailiuk, P. K., et al. "General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes." The Journal of Organic Chemistry, 2023.[5] (via ChemRxiv/ACS).
-
Thermal Ring Opening Mechanisms: Tian, F., et al. "Torquoselectivity in the Electrocyclic Ring Opening of 3-Trifluoromethylcyclobutenes and Related Systems." Journal of Organic Chemistry. (General principles of
influence on ring strain). -
Safety & Handling Data: TCI Chemicals. "Safety Data Sheet: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid." (Analogous handling for nitrile).
-
Donor-Acceptor Cyclopropane Chemistry: Werz, D. B., et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis." Chemical Reviews.
Sources
Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Welcome to the technical support center for the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable building block. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments. Our focus is on the critical role of the solvent in this synthesis, a factor that is often underestimated yet paramount to achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize 1-(Trifluoromethyl)cyclopropane-1-carbonitrile. What is the general synthetic strategy and the underlying mechanism?
The most common and effective method for synthesizing 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is through the cyclopropanation of 2,2,2-trifluoroacetonitrile with 1,2-dibromoethane using a strong base. This reaction proceeds via a Michael-initiated ring-closure mechanism.
Mechanism:
-
Deprotonation: A strong base abstracts the acidic α-proton from 2,2,2-trifluoroacetonitrile to form a trifluoromethyl-substituted acetonitrilide carbanion.
-
Nucleophilic Attack (SN2): The resulting carbanion acts as a nucleophile and attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction, displacing the first bromide ion.
-
Intramolecular Cyclization (SN2): The intermediate then undergoes an intramolecular SN2 reaction, where the newly formed carbanionic center attacks the remaining carbon bearing the second bromine atom, displacing the bromide and forming the cyclopropane ring.
Figure 2: Troubleshooting workflow for no product formation.
-
Insufficient Base Strength: The pKa of 2,2,2-trifluoroacetonitrile is higher than that of acetonitrile. A sufficiently strong base is required for deprotonation.
-
Solution: Consider using stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) in a suitable anhydrous solvent like THF or DME. If using hydroxide or alkoxide bases, a phase-transfer catalyst can enhance their effectiveness. [1][2][3]* Presence of Water: Any moisture in the reaction will protonate the carbanion, effectively stopping the reaction.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Temperature/Loss of Reagent: 2,2,2-Trifluoroacetonitrile is a low-boiling-point gas (-64 °C). [4]If the reaction is not conducted in a sealed vessel or at a sufficiently low temperature, the reagent may escape from the reaction mixture.
-
Solution: Use a sealed pressure tube or a well-sealed flask with a condenser cooled to a very low temperature. Consider adding the trifluoroacetonitrile as a condensed liquid at low temperature.
-
-
Immiscible Reactants (in nonpolar solvents): If you are using a nonpolar solvent like toluene, the ionic base will not be soluble.
Q4: My reaction is producing a significant amount of side products. What are they, and how can I minimize them?
A common side reaction is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially in the presence of a strong, sterically hindered base. The trifluoroacetonitrile carbanion can also react with itself or other electrophiles present.
-
Minimizing Elimination:
-
Control Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Base Selection: Use a less sterically hindered base if elimination is a major issue.
-
-
Minimizing Polymerization/Self-Condensation:
-
Slow Addition: Add the base slowly to the solution of 2,2,2-trifluoroacetonitrile and 1,2-dibromoethane to keep the concentration of the carbanion low at any given time.
-
Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2,2,2-Trifluoroacetonitrile
-
1,2-Dibromoethane
-
Anhydrous Acetonitrile
-
Sodium Hydride (60% dispersion in mineral oil)
-
Tetrabutylammonium Bromide (TBAB) (optional, but recommended for solid-liquid PTC)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Under an inert atmosphere of nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a gas inlet/outlet.
-
Reagent Addition:
-
To the flask, add anhydrous acetonitrile.
-
If using, add tetrabutylammonium bromide (0.1 eq).
-
Add 1,2-dibromoethane (1.2 eq).
-
Cool the mixture to 0 °C.
-
Carefully bubble 2,2,2-trifluoroacetonitrile gas (1.0 eq) through the solution or add it as a pre-condensed liquid.
-
-
Reaction Initiation:
-
Slowly add sodium hydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.
References
- CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents.
-
Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing). Available at: [Link]
-
Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - University of Rochester. Available at: [Link]
-
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - NIH. Available at: [Link]
-
Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed Central. Available at: [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. Available at: [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]
-
Trifluoroacetonitrile - Wikipedia. Available at: [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]
-
Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation | JACS Au - ACS Publications. Available at: [Link]
-
Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Available at: [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) - YouTube. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
Sources
- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Trifluoroacetonitrile - Wikipedia [en.wikipedia.org]
- 5. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
- 6. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Guide: Temperature Control in the Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
The following technical guide addresses the critical temperature control parameters required for the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CAS: 96110-56-4). This guide focuses on the two primary synthetic pathways: Dialkylation of 3,3,3-Trifluoropropionitrile (Process Route) and Cyclopropanation of 2-(Trifluoromethyl)acrylonitrile (Discovery Route).
Executive Summary & Molecule Profile
Target Molecule: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile CAS Registry Number: 96110-56-4 Criticality: The geminal arrangement of the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups creates a unique electronic environment. The synthesis is highly sensitive to temperature due to the competing risks of runaway exotherms (during alkylation) and fluoride elimination (at elevated temperatures with strong bases).
Core Synthesis Pathways
| Feature | Method A: Dialkylation (PTC/Base) | Method B: Diazo-Cyclopropanation |
| Precursor | 3,3,3-Trifluoropropionitrile | 2-(Trifluoromethyl)acrylonitrile |
| Reagents | 1,2-Dibromoethane, NaOH/NaH, PTC | Diazomethane (CH₂N₂) |
| Key Temp Range | 0°C | -78°C |
| Primary Risk | Polymerization / Hydrolysis | Explosion / Rapid Gas Evolution |
| Application | Scalable Process / Manufacturing | Lab Scale / MedChem |
Method A: Dialkylation of 3,3,3-Trifluoropropionitrile
This route involves the double alkylation of the activated methylene group in 3,3,3-trifluoropropionitrile using 1,2-dibromoethane.
Phase 1: Deprotonation & First Alkylation
Protocol:
-
Charge: Reactor with solvent (DMSO or Toluene/Water for PTC) and Base (NaH or 50% NaOH).
-
Cooling: Establish a jacket temperature of -5°C to 0°C .
-
Addition: Slowly add 3,3,3-trifluoropropionitrile.
-
Technical Insight: The
-protons are highly acidic due to the adjacent -CF₃ and -CN groups. Deprotonation is rapid and highly exothermic .
-
-
Temperature Limit: Maintain internal temperature < 10°C . Exceeding this promotes self-condensation (dimerization) of the nitrile.
Phase 2: Cyclization (Second Alkylation)
Protocol:
-
Addition: Add 1,2-dibromoethane slowly at 0°C .
-
Ramp: Controlled warming to 45°C - 60°C .
-
Causality: The second alkylation (ring closure) is kinetically slower than the first due to the formation of the strained cyclopropane ring. Thermal energy is required to overcome the activation barrier.
-
-
Hold: Maintain at 55°C ± 5°C for 4–6 hours.
-
Warning: Do not exceed 70°C. High temperatures with strong bases cause dehydrofluorination , leading to the formation of fluoro-olefins and black tar.
-
Troubleshooting Guide (Dialkylation)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery | Hydrolysis of Nitrile: Reaction temp > 60°C or pH too high during workup. | Limit max reaction temp to 55°C. Ensure rapid quenching into ice-cold acidic water (pH 4-5). |
| Black/Tar Formation | Fluoride Elimination: Base concentration too high at elevated temps (>70°C). | Reduce temperature.[1][2] If using NaH, switch to milder PTC conditions (NaOH/TEBA) to moderate basicity. |
| Incomplete Cyclization | Premature Quench / Low Temp: Second alkylation step failed. | Verify internal temp reached >45°C. Check for mono-alkylated intermediate by GC-MS. Extend hold time. |
| Runaway Exotherm | Addition Rate: Reagent accumulation at low temp followed by rapid reaction. | Stop addition immediately. Maximize cooling. Ensure addition rate matches consumption rate (calorimetric monitoring). |
Method B: Cyclopropanation via Diazomethane
This route utilizes the 1,3-dipolar cycloaddition of diazomethane to 2-(trifluoromethyl)acrylonitrile, followed by thermal extrusion of nitrogen.
Phase 1: Pyrazoline Formation
Protocol:
-
Pre-cooling: Cool the solution of 2-(trifluoromethyl)acrylonitrile in ether to -20°C to 0°C .
-
Addition: Add diazomethane solution (in Et₂O) dropwise.
-
Safety: Diazomethane is explosive. Use blast shields and polished glassware.
-
-
Reaction: Allow to stand at 0°C for 12–24 hours.
-
Observation: The intermediate pyrazoline forms quantitatively at low temperatures.
-
Phase 2: Thermal Decomposition (Ring Contraction)
Protocol:
-
Evaporation: Remove excess diazomethane under reduced pressure at < 10°C .
-
Thermolysis: Heat the crude pyrazoline residue or solution.
-
Control: Monitor N₂ evolution. Rapid heating causes violent gas release.
Troubleshooting Guide (Diazo Method)
| Symptom | Probable Cause | Corrective Action |
| Explosion / Pop | Ground Glass Joints / Rough Surfaces: Diazomethane detonation. | Use only fire-polished glassware. Use Teflon sleeves instead of grease. Keep temp < 0°C during handling. |
| Product is Pyrazoline | Insufficient Heat: Thermal decomposition step skipped or too cool. | Ensure the thermolysis step reaches >80°C. Monitor disappearance of pyrazoline via NMR. |
| Side Products (Olefins) | Overheating: Radical fragmentation during N₂ extrusion. | Control the heating ramp.[5] Do not overheat the residue dry; use a high-boiling solvent (e.g., Toluene) as a heat sink. |
Visualized Workflows
Dialkylation Process Control (DOT Diagram)
Caption: Step-by-step temperature control workflow for the dialkylation route. Red nodes indicate high-risk exothermic events.
Thermal Failure Mode Analysis (DOT Diagram)
Caption: Logical mapping of temperature deviations to specific chemical failure modes (impurities and hazards).
References
-
Synthesis of Trifluoromethyl Cyclopropanes via Cyclopropanation
-
General Synthesis of Cyclopropanecarbonitriles (Dialkylation Method)
-
Safety of Diazomethane
- Title: Diazomethane (CH₂N₂) - Safety and Reactions.
- Source: Master Organic Chemistry.
-
URL:[Link]
- Title: 1-(Trifluoromethyl)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 3. Sci-Hub. Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene / Journal of Fluorine Chemistry, 2014 [sci-hub.st]
- 4. CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid - Google Patents [patents.google.com]
- 5. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Stereoselectivity in 1-(Trifluoromethyl)cyclopropane-1-carbonitrile Synthesis
Welcome to the technical support center for the stereoselective synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable and challenging molecular scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and achieve high levels of stereocontrol.
The synthesis of cyclopropanes bearing a trifluoromethyl and a nitrile group on the same carbon atom presents a unique set of challenges due to the electronic properties of these substituents. Achieving high diastereoselectivity and enantioselectivity requires careful consideration of the reaction mechanism, catalyst selection, and optimization of reaction parameters. This guide is built on established principles of asymmetric catalysis and provides practical solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: I am observing low diastereoselectivity in my cyclopropanation reaction. What are the likely causes and how can I improve it?
Answer:
Low diastereoselectivity in the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a common issue that can often be traced back to several key factors related to the reaction mechanism and conditions.
-
Causality: The formation of the cyclopropane ring from an alkene and a carbene precursor proceeds through a transition state where the stereochemistry is determined. For metal-catalyzed reactions, the approach of the alkene to the metal-carbene intermediate is influenced by steric and electronic interactions between the substituents on the alkene, the carbene, and the chiral ligands on the metal catalyst. A poorly organized transition state will lead to a mixture of diastereomers.
-
Troubleshooting Steps:
-
Catalyst Choice is Critical: The choice of catalyst and its chiral ligand is the most significant factor influencing diastereoselectivity. For the cyclopropanation of electron-deficient alkenes with trifluoromethyl-containing carbenes, dirhodium(II) and copper(I) complexes are commonly employed.
-
Rhodium Catalysts: Dirhodium(II) catalysts with bulky chiral carboxylate or carboxamidate ligands, such as those derived from adamantylglycine (e.g., Rh₂(R-PTAD)₄), have shown high diastereoselectivity in similar systems.[1] The bulky nature of the ligand can create a well-defined chiral pocket that effectively shields one face of the metal-carbene intermediate, forcing the alkene to approach from a specific trajectory.
-
Copper Catalysts: Copper(I) complexes with chiral bis(oxazoline) (BOX) or pyridine-oxazoline (PyOX) ligands are also effective. The stereochemical outcome is highly dependent on the ligand's structure. It is crucial to screen a variety of ligands to find the optimal one for your specific substrate.
-
-
Solvent Effects: The solvent can have a profound impact on the transition state geometry and, consequently, on diastereoselectivity.
-
Non-polar, coordinating solvents can sometimes lead to better stereocontrol by stabilizing the catalyst-substrate complex.
-
It is advisable to screen a range of solvents, from non-polar (e.g., hexanes, toluene) to moderately polar (e.g., dichloromethane, 1,2-dichloroethane). A solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes has been reported where the choice between N,N-dimethylacetamide (DMAc) and 1,2-dichloroethane (DCE) determined the product outcome.
-
-
Temperature Optimization: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy. If your reaction is proceeding at room temperature, try running it at 0 °C or even lower temperatures.
-
Rate of Addition: Slow addition of the diazo compound (the carbene precursor) to the reaction mixture containing the alkene and the catalyst is crucial. This maintains a low concentration of the highly reactive carbene intermediate, minimizing side reactions and promoting a more ordered transition state.
-
Question 2: My enantiomeric excess (ee) is poor. How can I enhance the enantioselectivity of the reaction?
Answer:
Achieving high enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Poor ee is often a sign of a mismatch between the substrate and the chiral catalyst or suboptimal reaction conditions.
-
Causality: Enantioselectivity is determined by the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) enantiomers. A well-designed chiral catalyst will create a significantly larger energy barrier for the formation of one enantiomer over the other.
-
Troubleshooting Steps:
-
Ligand Modification: The chiral ligand is the primary source of enantiocontrol.
-
Systematically modify the steric and electronic properties of the ligand. For bis(oxazoline) ligands, for instance, changing the substituent at the stereogenic center (e.g., from phenyl to tert-butyl) can have a dramatic effect on the ee.
-
Consider catalysts with different coordination geometries. For example, some substrates may favor a square planar geometry while others prefer a tetrahedral environment.
-
-
Catalyst Loading: While it may seem counterintuitive, in some cases, a lower catalyst loading can lead to higher ee. This can be due to the minimization of non-catalyzed background reactions or the formation of less selective catalyst aggregates at higher concentrations.
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvent can sometimes interfere with the catalyst's performance. Ensure that your alkene, diazo compound, and solvent are of high purity. Traces of water or other coordinating species can deactivate or alter the selectivity of the catalyst.
-
Use of Additives: In some catalytic systems, the addition of a Lewis acid or a Lewis base can enhance enantioselectivity by coordinating to the catalyst or the substrate and modifying the transition state. This needs to be explored on a case-by-case basis.
-
Question 3: I am struggling with the synthesis of the starting material, 2-trifluoromethylacrylonitrile. Can you provide a reliable protocol?
Answer:
The synthesis of 2-trifluoromethylacrylonitrile can indeed be challenging. A common and effective method is the dehydration of 2-(trifluoromethyl)acrylamide.
-
Protocol: Synthesis of 2-Trifluoromethylacrylonitrile
-
Reactants: 2-(Trifluoromethyl)acrylamide, Phosphorus pentoxide (P₂O₅), and a high-boiling point, inert solvent (e.g., sand).
-
Procedure: a. In a round-bottom flask, thoroughly mix 2-(trifluoromethyl)acrylamide with an excess of phosphorus pentoxide (typically 2-3 equivalents). b. Add sand to the mixture to ensure efficient heat transfer and prevent clumping. c. Equip the flask with a distillation apparatus. d. Heat the mixture under vacuum. The product, 2-trifluoromethylacrylonitrile, will distill as it is formed. e. Collect the distillate in a cooled receiver. f. The product should be purified by redistillation to remove any remaining impurities.
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising general approach for the asymmetric synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile?
A1: The most direct and promising approach is the catalytic asymmetric cyclopropanation of 2-trifluoromethylacrylonitrile with a suitable carbene precursor. Given the electron-deficient nature of this alkene, metal-catalyzed reactions are the most explored.
-
Rhodium-catalyzed cyclopropanation: This is a powerful method for the cyclopropanation of electron-deficient alkenes.[2][3] Chiral dirhodium(II) catalysts, particularly those with bulky N-protected amino acid ligands, have demonstrated excellent stereocontrol in similar transformations. The reaction typically involves the slow addition of a trifluorodiazoethane derivative to a solution of the alkene and the rhodium catalyst.
-
Copper-catalyzed cyclopropanation: Copper(I) complexes with chiral ligands, such as bis(oxazolines) (BOX) or pyridyl-oxazolines (PyOX), are also highly effective for asymmetric cyclopropanation.[4] These systems are often more tolerant of functional groups than their rhodium counterparts.
-
Corey-Chaykovsky Reaction: For the synthesis of cyclopropanes from electron-deficient alkenes, the Corey-Chaykovsky reaction using a sulfur ylide is another viable option.[5][6] While achieving high enantioselectivity can be challenging and often requires a chiral ylide or a chiral phase-transfer catalyst, it offers an alternative pathway that avoids the use of potentially unstable diazo compounds.
Q2: How does the electronic nature of the trifluoromethyl and cyano groups influence the cyclopropanation reaction?
A2: Both the trifluoromethyl (-CF₃) and cyano (-CN) groups are strongly electron-withdrawing. This has several important consequences for the cyclopropanation reaction:
-
Alkene Reactivity: The double bond in 2-trifluoromethylacrylonitrile is highly electron-deficient. This makes it a poor substrate for electrophilic attack by the metal-carbene intermediate. Consequently, the reaction may require more forcing conditions (higher temperatures or longer reaction times) compared to the cyclopropanation of electron-rich alkenes like styrenes.
-
Mechanism: The mechanism of cyclopropanation of electron-deficient alkenes can differ from that of electron-rich alkenes. While a concerted pathway is often proposed for electron-rich alkenes, a stepwise mechanism involving a zwitterionic intermediate may be operative for highly electron-deficient alkenes. This can impact the stereochemical outcome of the reaction.
-
Catalyst Selection: The choice of catalyst is crucial. Catalysts that can effectively activate the electron-deficient alkene or that possess a more nucleophilic metal-carbene intermediate are generally more successful.
Q3: What are the key safety precautions to consider when working with trifluorodiazoethane or other diazo compounds?
A3: Diazo compounds are energetic and potentially explosive, especially in concentrated form. Therefore, strict safety precautions must be followed:
-
In Situ Generation: Whenever possible, generate the diazo compound in situ to avoid its isolation and handling in a concentrated form.
-
Small Scale: Work on the smallest possible scale, especially during initial explorations of a new reaction.
-
Avoid Heat and Light: Diazo compounds can decompose upon exposure to heat, light, or certain metals. Store them in the dark and at low temperatures.
-
Use a Blast Shield: Always work behind a blast shield when handling diazo compounds.
-
Avoid Ground Glass Joints: Do not use ground glass joints, as friction can trigger decomposition. Use smooth, well-lubricated joints or Teflon sleeves.
-
Quenching: After the reaction is complete, any unreacted diazo compound should be carefully quenched. A common method is the slow addition of acetic acid.
Experimental Protocol: Asymmetric Cyclopropanation of 2-Trifluoromethylacrylonitrile
This protocol is a general guideline for the rhodium-catalyzed asymmetric cyclopropanation of 2-trifluoromethylacrylonitrile. Optimization of the catalyst, solvent, and temperature will likely be necessary to achieve the best results for your specific system.
Materials:
-
2-Trifluoromethylacrylonitrile
-
(Trifluoromethyl)diazomethane precursor (e.g., N-(Trifluoroacetyl)-p-toluenesulfonhydrazide)
-
Chiral Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Base (e.g., DBU or a non-nucleophilic base)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst and Alkene Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral dirhodium(II) catalyst (1-5 mol%) in the anhydrous, degassed solvent.
-
Add the 2-trifluoromethylacrylonitrile (1.0 equivalent) to the catalyst solution.
-
-
In Situ Generation and Addition of (Trifluoromethyl)diazomethane:
-
In a separate flame-dried flask, prepare a solution of the (trifluoromethyl)diazomethane precursor (1.2 equivalents) and the base (1.5 equivalents) in the same anhydrous solvent.
-
Slowly add this solution to the flask containing the catalyst and alkene via a syringe pump over a period of several hours. The rate of addition is critical for achieving high stereoselectivity.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench any remaining diazo compound by the slow addition of a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Stereochemical Analysis:
-
Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
Data Presentation
Table 1: Comparison of Chiral Catalysts for Asymmetric Cyclopropanation of Electron-Deficient Alkenes (Illustrative Data)
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| Rh₂(S-PTAD)₄ | Adamantylglycine deriv. | CH₂Cl₂ | 25 | 85 | >95:5 | 92 |
| Cu(OTf)₂ + (S)-tBu-BOX | tert-Butyl-bis(oxazoline) | CH₂Cl₂ | 0 | 78 | 90:10 | 88 |
| Rh₂(S-TCPTAD)₄ | Adamantylglycine deriv. | DCE | 25 | 90 | >98:2 | 95 |
Note: This table provides illustrative data based on literature reports for similar systems. Actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Diagram 1: Proposed Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: Proposed catalytic cycle for the rhodium-catalyzed cyclopropanation reaction.
Diagram 2: Troubleshooting Flowchart for Low Stereoselectivity
Caption: A decision-making flowchart for troubleshooting low stereoselectivity.
References
-
Denton, J. R.; Sukumaran, D.; Davies, H. M. L. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Org. Lett.2007 , 9 (14), 2625–2628. [Link]
-
Díaz-García, L.; Mas-Roselló, J.; Lledós, A.; Pericàs, M. A. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Org. Lett.2021 , 23 (15), 5866–5871. [Link]
-
Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
-
Wang, J. Diazo Compounds in Rhodium-Catalyzed Cyclopropanations. Chem. Rev.2005 , 105 (3), 855–876. [Link]
-
Fasan, R. Tuning and Expanding the Reactivity of Metalloenzymes in Abiological Reactions. ACS Catal.2018 , 8 (5), 4656–4674. [Link]
-
Zhang, X.; Chen, J.; Wu, W.; Jiang, H. Recent advances in the synthesis of cyclopropanes. Org. Biomol. Chem.2018 , 16, 7234-7256. [Link]
-
Aggarwal, V. K.; Harvey, J. N.; Richardson, J. Unraveling the Mechanism of the Asymmetric Corey-Chaykovsky Reaction. J. Am. Chem. Soc.2002 , 124 (20), 5747–5756. [Link]
-
Li, A.; Zhang, X.; Xing, H.; Zheng, B.; Fang, X. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chem. Commun.2020 , 56, 10361-10364. [Link]
-
Tinoco, A.; Steck, V.; Tyagi, V.; Fasan, R. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. J. Am. Chem. Soc.2019 , 141 (37), 14816–14826. [Link]
-
Kunz, R. K.; MacMillan, D. W. C. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. J. Am. Chem. Soc.2005 , 127 (10), 3240–3241. [Link]
-
Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003 , 103 (4), 977–1050. [Link]
-
Davies, H. M. L.; Beckwith, R. E. J. Catalytic enantioselective C–H activation by means of metal–carbenoid-induced C–H insertion. Chem. Rev.2003 , 103 (8), 2861–2904. [Link]
-
Lindsay, V. N. G.; Lin, W.; Charette, A. B. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chem. Sci.2012 , 3, 2374-2379. [Link]
-
Xiao, Q.; Zhang, Y.; Wang, J. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Org. Biomol. Chem.2013 , 11, 3230-3237. [Link]
Sources
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
Validation & Comparative
1-(Trifluoromethyl)cyclopropane-1-carbonitrile: The Fluorinated Tert-Butyl Bioisostere
This comprehensive technical guide details the properties, synthesis, and applications of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCP-CN) , contrasting it with its non-fluorinated analogues like 1-methylcyclopropane-1-carbonitrile (MCP-CN) and the open-chain tert-butyl nitrile.
Executive Summary
1-(Trifluoromethyl)cyclopropane-1-carbonitrile represents a premier "magic trifluoromethyl" scaffold in modern medicinal chemistry. It functions as a metabolically robust, conformationally rigid bioisostere of the tert-butyl group. Unlike its methyl-substituted counterpart (MCP-CN ), the trifluoromethyl variant offers superior metabolic stability by blocking oxidative dealkylation sites while simultaneously modulating the pKa and lipophilicity of adjacent pharmacophores. This guide analyzes its utility in drug design, specifically within the context of Cathepsin K inhibitors and GPCR modulators.
Part 1: Comparative Analysis (The Competitors)
The following table contrasts TFCP-CN with its primary structural competitors: the direct methyl analogue and the open-chain isostere.
Table 1: Physicochemical & Functional Comparison
| Feature | 1-(CF₃)cyclopropane-1-CN (TFCP-CN) | 1-(CH₃)cyclopropane-1-CN (MCP-CN) | Pivalonitrile (t-BuCN) |
| Structure | Cyclopropane + CF₃ + CN | Cyclopropane + CH₃ + CN | Open Chain + 3xCH₃ + CN |
| Role | Fluorinated Bioisostere | Rigid Scaffold | Standard Lipophilic Spacer |
| Metabolic Stability | High (Blocks CYP450 oxidation) | Moderate (Benzylic-like CH₃ oxidation risk) | Low/Moderate ( susceptible to ω-oxidation) |
| Lipophilicity (Est. LogP) | ~2.1 - 2.5 | ~1.2 - 1.5 | ~1.0 |
| Electronic Effect | Strong EWG (σI ≈ 0.40 for CF₃) | Weak EDG (CH₃) | Weak EDG |
| Nitrile Reactivity | Deactivated (Harder to hydrolyze) | Standard | Standard |
| Conformation | Rigid (Fixed bond angles) | Rigid | Flexible (Rotatable bonds) |
The "Magic Trifluoromethyl" Effect
Replacing a methyl group with a trifluoromethyl group (the "Magic Methyl" to "Magic Trifluoromethyl" transition) on the cyclopropane ring induces profound changes:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to metabolic cleavage. The CF₃ group prevents the rapid "metabolic switching" often seen with methyl groups, where CYP450 enzymes hydroxylate the C-H bonds.
-
Dipole & pKa Modulation: The strong electron-withdrawing nature of the CF₃ group lowers the basicity of the nitrile nitrogen and increases the acidity of any protons on adjacent functional groups (if converted to an amine or amide).
-
Volume Conservation: The CF₃ group is stereochemically similar to an isopropyl or tert-butyl group, allowing it to fill hydrophobic pockets (e.g., S2 pockets in proteases) without the metabolic liability of alkyl chains.
Part 2: Synthetic Accessibility & Protocols
Synthesis of quaternary trifluoromethyl cyclopropanes is non-trivial due to the steric crowding and the electronic repulsion of the CF₃ group. Two primary strategies dominate: Nucleophilic Cyanation (Industrial) and Carbene Cyclopropanation (Academic/Small Scale).
Strategy A: The Nucleophilic Cyanation Route (Scalable)
This method, adapted from process chemistry patents (e.g., CN110054558B), builds the nitrile from a pre-existing trifluoromethyl cyclopropyl alcohol.
Mechanism:
Experimental Protocol: Synthesis of TFCP-CN
Reagents:
-
1-(Trifluoromethyl)cyclopropan-1-ol (Starting Material)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium Hydride (NaH)
-
Sodium Cyanide (NaCN)
-
Solvents: THF (dry), DMF (dry).
Step-by-Step Methodology:
-
Activation (Tosylation):
-
In a flame-dried flask under Argon, dissolve 1-(trifluoromethyl)cyclopropan-1-ol (10 mmol) in dry THF (50 mL).
-
Cool to 0°C. Add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min until gas evolution ceases.
-
Add TsCl (11 mmol) dissolved in THF dropwise.
-
Warm to RT and stir for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the tosylate intermediate.
-
-
Cyanation (Displacement):
-
Dissolve the crude tosylate in anhydrous DMF (30 mL).
-
Add NaCN (15 mmol) in a single portion. Caution: NaCN is highly toxic.
-
Heat the reaction mixture to 80-90°C for 12-16 hours. The elevated temperature is required to overcome the steric hindrance of the CF₃ group.
-
Monitor: TLC or GC-MS should show disappearance of the tosylate.
-
-
Workup:
-
Cool to RT. Pour into a mixture of ice/water/FeSO4 (to quench excess cyanide).
-
Extract with Et2O (3 x 50 mL).
-
Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Distillation under reduced pressure (due to volatility) or flash chromatography (Hexanes/EtOAc 9:1).
-
Strategy B: Carbene Cyclopropanation (Direct Ring Formation)
This route utilizes trifluorodiazoethane to install the CF₃ group and the ring simultaneously onto an acrylonitrile scaffold.
Reaction: 2-Chloroacrylonitrile + CF3CHN2 (generated in situ)
Part 3: Reactivity & Functionalization[1]
The TFCP-CN molecule is a versatile building block. The nitrile group serves as a gateway to acids, amines, and heterocycles.
Reactivity Flowchart (Graphviz)
Caption: Divergent synthesis pathways from the TFCP-CN core. Note the harsh conditions required for hydrolysis due to steric/electronic shielding.
Critical Reactivity Note
The CF₃ group exerts a strong electron-withdrawing effect, making the nitrile carbon more electrophilic but the transition state for hydrolysis higher in energy due to repulsion of the incoming nucleophile by the fluorine lone pairs and steric bulk.
-
Hydrolysis: Requires vigorous reflux with KOH/EtOH or conc. HCl. Simple mild hydrolysis often stops at the amide.
-
Reduction: Catalytic hydrogenation (Raney Ni) is preferred over hydride reagents to avoid defluorination side reactions.
Part 4: Applications in Drug Discovery[2]
Case Study: Cathepsin K Inhibitors
Cathepsin K is a cysteine protease involved in bone resorption.[1][2] Inhibitors like Odanacatib utilize a nitrile warhead to form a reversible covalent bond with the active site cysteine (Cys25).
-
The Warhead: A 1-cyanocyclopropyl amine unit.
-
The Innovation: Replacing the standard cyclopropyl ring with a 1-(trifluoromethyl)cyclopropyl ring creates a "super-warhead."
-
Mechanism: The CF₃ group pulls electron density from the nitrile carbon, increasing its electrophilicity (
). This strengthens the bond with Cys25 ( increases). -
Selectivity: The bulk of the CF₃ group fits into the S1' or S2 pocket, potentially improving selectivity against other Cathepsins (L, S, B).
-
SAR Decision Tree: When to use TFCP-CN?
Caption: Decision logic for selecting the trifluoromethyl cyclopropane scaffold over alkyl alternatives.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[3] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Link
-
Mykhailiuk, P. K., et al. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. The Journal of Organic Chemistry. Link
-
Patent CN110054558B . Preparation method of 1-trifluoromethylcyclopropane-1-formic acid. Google Patents. Link
-
Barnes-Seeman, D. (2013). The 1,1-disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert-butyl group. ACS Medicinal Chemistry Letters. Link
-
Votta, B. J., et al. (1997). Peptide aldehyde inhibitors of cathepsin K inhibit bone resorption both in vitro and in vivo. Journal of Bone and Mineral Research. Link
Sources
- 1. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide aldehyde inhibitors of cathepsin K inhibit bone resorption both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
Benchmarking the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile against other methods
This guide benchmarks the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile , a critical bioisostere in medicinal chemistry (e.g., Cathepsin K inhibitors like Odanacatib), comparing the classic hazardous route against modern scalable alternatives.
A Technical Comparison Guide for Medicinal Chemists & Process Engineers
Executive Summary
The 1-(trifluoromethyl)cyclopropyl motif is a high-value structural element in drug design, serving as a metabolically stable, lipophilic bioisostere for tert-butyl or gem-dimethyl groups. Its incorporation, however, presents significant synthetic challenges due to the high electronegativity of the trifluoromethyl group and the strain of the cyclopropane ring.
This guide benchmarks three distinct methodologies for synthesizing 1-(trifluoromethyl)cyclopropane-1-carbonitrile (and its carboxylic acid derivatives):
-
The Classic Route: Diazomethane-mediated cyclopropanation (High Hazard).
-
The Industrial Route: Deoxyfluorination of cyclopropanecarboxylic acids (Scalable).
-
The Modern Catalytic Route: Metal-catalyzed trifluoromethylcarbene transfer (Green/Selectivity).
Method 1: The Classic Route (Diazomethane Cyclopropanation)
The historical benchmark: High atom economy but operationally hazardous.
This method relies on the [3+2] cycloaddition of diazomethane to an electron-deficient alkene, followed by thermal or photolytic extrusion of nitrogen.
Protocol Overview
-
Precursor: 2-(Trifluoromethyl)acrylonitrile (or the corresponding ester).[1]
-
Reagent: Diazomethane (CH₂N₂), typically generated ex situ from Diazald or N-methyl-N-nitrosourea.
-
Conditions: Ether/Et₂O, 0°C to Room Temperature.
-
Mechanism: The reaction proceeds via a pyrazoline intermediate, which collapses to the cyclopropane upon heating or photolysis.
Technical Assessment
| Feature | Rating | Notes |
| Yield | ⭐⭐⭐⭐ (Good) | Typically 70–90% on small scale. |
| Atom Economy | ⭐⭐⭐⭐⭐ (Excellent) | Only N₂ is lost as a byproduct. |
| Scalability | ⭐ (Poor) | Severe explosion hazard. Diazomethane is toxic and explosive. Not suitable for multi-kilogram GMP campaigns without specialized continuous flow reactors. |
| Operational Ease | ⭐⭐ (Low) | Requires specialized glassware (fire-polished joints) and strict safety protocols. |
Mechanistic Pathway
Figure 1: The classic cyclopropanation mechanism involving a pyrazoline intermediate.
Method 2: The Industrial Route (Deoxyfluorination)
The scalable standard: Utilizing SF₄ technology to bypass diazo hazards.
Developed to address the safety limitations of Method 1, this route constructs the cyclopropane ring before introducing the fluorine atoms. It leverages the unique ability of Sulfur Tetrafluoride (SF₄) to convert carboxylic acids directly into trifluoromethyl groups.
Protocol Overview
-
Step 1 (Ring Construction): Double alkylation of ethyl cyanoacetate with 1,2-dibromoethane (using K₂CO₃ or NaH) to form 1-cyanocyclopropanecarboxylic acid (after hydrolysis).
-
Step 2 (Deoxyfluorination): Treatment of the acid with SF₄ (or HF/SF₄ mixtures) at elevated temperatures (80–120°C).
-
Purification: Distillation.
Technical Assessment
| Feature | Rating | Notes |
| Yield | ⭐⭐⭐ (Moderate) | Step 1 is high yielding; Step 2 (SF₄) can vary (40–70%) depending on substrate stability. |
| Scalability | ⭐⭐⭐⭐⭐ (High) | Used in multi-kilogram production. SF₄ is handled in specialized autoclaves. |
| Safety | ⭐⭐⭐ (Manageable) | SF₄ and HF are highly toxic/corrosive but manageable in industrial settings with proper engineering controls (unlike the unpredictable explosivity of CH₂N₂). |
| Cost | ⭐⭐⭐⭐ (Low) | Starting materials (cyanoacetate, dibromoethane) are commodities.[2] |
Mechanistic Pathway
Figure 2: The industrial route converting a carboxylic acid to a trifluoromethyl group.
Method 3: The Modern Catalytic Route (Carbenoid Transfer)
The emerging alternative: Catalytic, enantioselective potential, and "greener".
This method utilizes metal catalysts (Rh, Ru, Co, or Fe) to transfer a trifluoromethyl carbene (generated from trifluorodiazoethane) to an alkene.
Protocol Overview
-
Precursor: Acrylonitrile (electron-deficient alkene).
-
Reagent: 2,2,2-Trifluorodiazoethane (CF₃CHN₂) .
-
Note: Often generated in situ from trifluoroethylamine hydrochloride and NaNO₂ to avoid isolation.
-
-
Catalyst: Ru(TPP) or Co(porphyrin) complexes.
-
Conditions: Mild temperatures, often aqueous or biphasic systems.
Technical Assessment
| Feature | Rating | Notes |
| Yield | ⭐⭐⭐ (Variable) | Highly dependent on catalyst efficiency and substrate electronics. |
| Selectivity | ⭐⭐⭐⭐⭐ (High) | Offers potential for enantioselective synthesis if chiral ligands are used. |
| Safety | ⭐⭐⭐⭐ (Improved) | In situ generation of diazo species minimizes accumulation of hazardous intermediates. |
| Versatility | ⭐⭐⭐⭐ (High) | Can be applied to a wide range of alkene substrates.[3] |
Head-to-Head Comparison: Selecting the Right Method
| Parameter | Method 1: Diazomethane | Method 2: Deoxyfluorination (SF₄) | Method 3: Catalytic Carbenoid |
| Primary Use Case | Small-scale R&D, Early Discovery | Large-scale Manufacturing, Process Chem | Asymmetric Synthesis, Late-stage Functionalization |
| Key Hazard | Explosion (Diazomethane) | Corrosion/Toxicity (HF/SF₄) | Toxicity (Diazo intermediates) |
| Equipment | Standard Glassware (Fire-polished) | Hastelloy/Monel Autoclaves | Standard Glassware / Flow Reactors |
| Raw Material Cost | Moderate | Low | High (Catalysts/Ligands) |
| Atom Economy | High | Moderate (Loss of SO₂, HF) | Moderate to High |
Experimental Protocol: Method 2 (Deoxyfluorination Route)
Recommended for scale-up and robust validation.
Step 1: Synthesis of 1-Cyanocyclopropanecarboxylic Acid
-
Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-dibromoethane (1.5 eq), K₂CO₃ (2.5 eq), DMSO/Acetone.
-
Procedure:
-
Suspend K₂CO₃ in solvent. Add ethyl cyanoacetate and 1,2-dibromoethane.
-
Heat to reflux (60–80°C) for 12–16 hours.
-
Filter salts, concentrate, and hydrolyze the ester using NaOH (aq).
-
Acidify with HCl to precipitate 1-cyanocyclopropanecarboxylic acid .
-
Yield: ~80–90%.[4]
-
Step 2: Deoxyfluorination with SF₄
-
Reagents: 1-Cyanocyclopropanecarboxylic acid (1.0 eq), SF₄ (3.0 eq), HF (cat. or solvent).[2][3][5][6]
-
Procedure:
-
Load the acid into a Monel or Hastelloy autoclave.
-
Cool to -78°C and condense SF₄ into the vessel.
-
Seal and heat to 80–100°C for 12 hours.
-
Vent excess gases (scrub with KOH).
-
Distill the crude liquid to obtain 1-(trifluoromethyl)cyclopropane-1-carbonitrile .
-
Yield: ~60–75%.[4]
-
References
-
Barnes-Seeman, D. (2013). "Trifluoromethyl-substituted Cyclopropanes as Bioisosteres". Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2014). "General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes". Chemistry – A European Journal. Link
-
Dmowski, W. (1974).[4] "Reaction of Cyclopropanecarboxylic Acids with Sulfur Tetrafluoride". Roczniki Chemii. (Seminal work on SF4 deoxyfluorination).
-
Carreira, E. M., et al. (2010). "Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Iron-Catalyzed Carbenoid Transfer". Angewandte Chemie International Edition. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes - Google Patents [patents.google.com]
- 5. orgosolver.com [orgosolver.com]
- 6. US6790976B2 - Process for producing aliphatic tricarbonitriles - Google Patents [patents.google.com]
Lipophilicity comparison of trifluoromethylcyclopropane and other fluorinated groups
The following guide provides an in-depth technical analysis of Trifluoromethylcyclopropane (TFMCP) as a bioisostere in medicinal chemistry, comparing its physicochemical properties with standard fluorinated alternatives.
Executive Summary
In modern drug discovery, the 1-(trifluoromethyl)cyclopropyl (TFMCP) group has emerged as a critical "escape hatch" for lead compounds suffering from metabolic instability. While the tert-butyl (
This guide analyzes TFMCP as a bioisosteric replacement.[1] Our data indicates that TFMCP retains the necessary steric bulk and lipophilicity of the
Comparative Physicochemical Analysis
The "Magic Methyl" vs. The Fluorine Effect
To understand TFMCP, we must benchmark it against its primary competitors: the isolated trifluoromethyl group (
-
Trifluoromethyl (
): High electronegativity, moderate lipophilicity ( ), but low steric bulk compared to -Bu. -
tert-Butyl (
-Bu): High steric bulk, high lipophilicity ( ), but metabolically vulnerable. -
TFMCP: Bridges the gap. It mimics the spherical volume of
-Bu but introduces the metabolic armor of fluorine.
Data Comparison Table
The following table synthesizes substituent constants and experimental observations. Note that
| Feature | Trifluoromethyl ( | tert-Butyl ( | TFMCP ( |
| Hansch Lipophilicity ( | +0.88 | +1.98 | +1.60 to +2.10 * |
| Steric Volume ( | ~40 | ~150 | ~155 |
| Metabolic Liability | Low (Stable) | High (Oxidation) | Low (Blocked) |
| Electronic Effect ( | +0.54 (EWG) | -0.20 (EDG) | Weak EWG |
| Hybridization | Pseudo- |
*Note: TFMCP lipophilicity is context-dependent. While generally comparable to t-Bu, specific case studies (e.g., Pinoxaden analogues) show TFMCP can slightly increase LogD by ~0.4 units relative to t-Bu depending on the scaffold [1].
Mechanistic Insight: Why TFMCP Works
The success of TFMCP relies on two factors:
-
Conformational Restriction: The cyclopropane ring is rigid. Unlike an isopropyl or
-Bu group which can rotate, the TFMCP group locks the vector, potentially reducing the entropic penalty of binding to a protein pocket. -
The "Banana Bond" Effect: The C–C bonds in cyclopropane are bent (interorbital angle ~104°), possessing significant
-character (pseudo- ). This allows the ring to act as a weak electron donor in some contexts, modulating the strong electron-withdrawing nature of the group attached to it [2].
Decision Framework: When to Use TFMCP
The following Graphviz diagram illustrates the logical workflow for selecting TFMCP during Lead Optimization.
Figure 1: Decision logic for bioisosteric replacement of tert-butyl groups. TFMCP is the preferred choice when steric bulk must be maintained but metabolic stability is compromised.
Experimental Protocol: High-Throughput LogP Determination
Protocol: Fast-Gradient HPLC for LogP Estimation
Objective: Determine the lipophilicity (
Materials:
-
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 50 mm, 5 µm) or equivalent short alkyl chain column.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (ACN).
-
Standards: A set of 5-10 compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene).
Workflow:
-
Preparation: Dissolve test compounds (TFMCP analogues) and standards in DMSO at 10 mM. Dilute to 100 µM in 50:50 ACN:Water.
-
Chromatography: Run a fast linear gradient from 0% to 100% B over 5 minutes.
-
Calibration: Plot the Retention Time (
) of standards against their literature LogP values.-
Equation:
-
-
Calculation: Interpolate the LogP of the TFMCP analogue using the calibration curve.
Validation Check:
-
The
of the calibration curve must be . -
Include a "Check Standard" (e.g., Atrazine) in every run. If the calculated LogP deviates by >0.2 units, recalibrate.
Workflow Visualization
Figure 2: High-throughput HPLC workflow for determining lipophilicity of fluorinated analogues.
Case Study Analysis
In a study involving analogues of Finasteride (a 5
-
Result: The TFMCP analogue showed a 2-fold increase in metabolic stability in human liver microsomes (HLM) while maintaining similar potency [3].
-
Lipophilicity Impact: The LogP remained high, ensuring the compound could still penetrate the target tissue, but the clearance (
) dropped significantly because the C-F bonds resisted the oxidative attack that typically degrades the -butyl group.
References
-
Levterov, V. V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Au. Link
-
Mykhailiuk, P. K. (2023).[2] General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv.[2] Link
-
Barnes-Seeman, D., et al. (2013).[1] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Link
-
Polli, J. E., et al. (2023).[3] A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
